4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGERKUYJCZOBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186035 | |
| Record name | 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323-87-5 | |
| Record name | 4-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=323-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000323875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1, 4-hydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Phenylsalicylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N62L9HM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (CAS 121629-21-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (CAS 121629-21-8), a biphenyl derivative with potential applications in materials science and as a key intermediate in organic synthesis. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and discusses its potential, though currently underexplored, biological significance based on the activities of structurally related compounds.
Chemical and Physical Properties
This compound, also known as 3-(4-hydroxyphenyl)benzoic acid, is a bifunctional organic molecule possessing both a carboxylic acid and a hydroxyl group.[1][2] These functional groups make it a versatile building block for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121629-21-8 | [3] |
| Molecular Formula | C₁₃H₁₀O₃ | [2][3] |
| Molecular Weight | 214.22 g/mol | [2][3] |
| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid | [1][2] |
| Synonyms | 4'-Hydroxybiphenyl-3-carboxylic acid, 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | [2] |
| Melting Point | 215-216 °C | [4] |
| Boiling Point | 406 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 213.5 °C (Predicted) | [4] |
| LogP | 2.75740 (Predicted) | [4] |
| pKa | (Not available) | |
| Appearance | White to cream to pale brown powder | |
| Solubility | Slightly soluble in water and chloroform; more soluble in polar organic solvents like alcohols and acetone. | [5] |
Synthesis and Experimental Protocols
The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, and is well-suited for creating the biphenyl core of the target molecule.[6][7][8][9][10][11]
Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol describes the synthesis of this compound from 3-bromobenzoic acid and 4-hydroxyphenylboronic acid.
Experimental Protocol:
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
4-Hydroxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).
-
Add the degassed solvent system of toluene (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Diagram 1: Suzuki-Miyaura Coupling Reaction Workflow
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | Aromatic protons (multiple signals in the range of 6.8-8.2 ppm), a broad singlet for the carboxylic acid proton (>10 ppm), and a singlet for the hydroxyl proton (variable, typically 5-9 ppm). |
| ¹³C NMR | Aromatic carbons (signals between 115-160 ppm), and a signal for the carboxylic carbon (>165 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), an O-H stretch from the phenol (around 3200-3600 cm⁻¹), and C-O stretching and O-H bending vibrations.[12][13] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 214.22. |
Biological Activity and Potential Applications
Currently, there is a lack of specific published data on the biological activity, mechanism of action, and associated signaling pathways for this compound. However, the structural motifs present in the molecule, namely the biphenyl and carboxylic acid groups, are found in many biologically active compounds.
Derivatives of p-hydroxybenzoic acid have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antimutagenic properties.[14] Furthermore, some biphenyl carboxylic acid derivatives have been investigated for their antifungal activity.[15] The presence of a phenolic hydroxyl group suggests potential antioxidant activity through the scavenging of free radicals.[13]
Given the limited specific data, the biological profile of this compound represents a promising area for future research.
Diagram 2: Potential Areas of Biological Investigation
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[16][17] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile biphenyl derivative with established synthetic routes, most notably the Suzuki-Miyaura cross-coupling reaction. While its physicochemical properties are reasonably well-characterized, its biological activity remains largely unexplored. The presence of key pharmacophores suggests that this compound could be a valuable candidate for further investigation in drug discovery and development, particularly in the areas of antioxidant, antimicrobial, and anti-inflammatory research. This technical guide provides a solid foundation for researchers and scientists interested in exploring the potential of this intriguing molecule.
References
- 1. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]
- 2. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. This compound | C13H10O3 | CID 67584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀O₃ | [1][2][3] |
| Molecular Weight | 214.22 g/mol | [1][3] |
| Melting Point | 215-216 °C (in Benzene) 239-242 °C | [1][2] |
| Boiling Point | 406 °C at 760 mmHg | [1] |
| Flash Point | 213.5 °C 239 °C | [1][4] |
| Density | 1.292 g/cm³ | [1] |
| Refractive Index | 1.639 | [1] |
| pKa | Not explicitly found, but can be determined experimentally | |
| LogP | 2.75740 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol.[2] | |
| Appearance | Solid | [2] |
| CAS Number | 323-87-5 | [1][3] |
| PubChem CID | 67584 | [1][3] |
Note on Discrepancies: There are conflicting reports regarding the melting point of this compound, with values of 215-216 °C and 239-242 °C cited.[1][2] This variation may be attributable to different polymorphic forms of the compound or the use of different solvents for crystallization. Experimental verification is recommended for applications where this parameter is critical.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on established laboratory techniques.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method.[5][6]
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and in a fine powdered form.[6]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.[7]
-
Heat the block rapidly to a temperature approximately 15 °C below the expected melting point.[7]
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned to liquid (the end of the melting range).
Determination of Solubility
The solubility of this compound can be assessed through a standardized shake-flask method.[8][9][10]
Apparatus:
-
Analytical balance
-
Test tubes or vials with stoppers
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer, organic solvent) in a test tube.
-
Seal the test tube and place it in a constant temperature shaker or water bath. The temperature should be maintained throughout the experiment.[9]
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.[11][12]
Apparatus:
-
Calibrated pH meter with an electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Prepare a solution of the compound with a known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[11]
-
Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[11]
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[11]
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of LogP (Octanol-Water Partition Coefficient)
The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method.[13][14][15][16]
Apparatus:
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker
-
n-Octanol and water (or a suitable buffer like PBS, pH 7.4)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol.[17]
-
Prepare a stock solution of the compound in one of the phases.
-
Add known volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube.
-
Add a small, known amount of the compound stock solution.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.[13]
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique.[15]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]
Visualizations
The following diagrams illustrate key experimental workflows for determining the physicochemical properties of this compound.
Caption: Experimental workflows for determining key physicochemical properties.
While no specific biological signaling pathways for this compound have been identified in the literature, a logical diagram illustrating the relationship between its physicochemical properties and its potential as a drug candidate can be conceptualized.
Caption: Relationship between physicochemical properties and drug candidacy.
References
- 1. guidechem.com [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C13H10O3 | CID 67584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Hydroxy-biphenyl-3-carboxylic acid | 121629-21-8 | WEA62921 [biosynth.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. agilent.com [agilent.com]
A Technical Guide to 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid Structural Analogues: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the structural analogues of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid, a compound commonly known as diflunisal. This document delves into the synthesis, biological evaluation, and structure-activity relationships of these analogues, with a focus on their therapeutic potential in oncology, inflammation, and amyloid diseases. All quantitative data is summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
This compound, or diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid.[1] Its chemical structure, characterized by a difluorophenyl group attached to a salicylic acid moiety, has served as a versatile scaffold for the development of numerous structural analogues with diverse biological activities.[2][3] Modifications to the carboxylic acid and phenyl rings have yielded derivatives with potent anti-inflammatory, analgesic, anti-tumor, and transthyretin (TTR) amyloidogenesis inhibitory properties.[4][5][6] This guide explores the chemical space of these analogues, providing researchers and drug development professionals with a detailed understanding of their therapeutic promise.
Synthesis of Structural Analogues
The synthesis of this compound analogues typically involves multi-step reaction sequences starting from diflunisal. Common strategies include the modification of the carboxylic acid group to form amides, esters, hydrazides, and subsequently more complex heterocyclic structures like thiosemicarbazides and 1,2,4-triazoles.[2][4][5][7]
General Synthesis Workflow
The following diagram illustrates a common synthetic workflow for generating diverse diflunisal analogues.
Detailed Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives [4][5]
-
Step 1: Acetylation. Diflunisal is reacted with acetic anhydride in the presence of a catalytic amount of sulfuric acid to protect the hydroxyl group.
-
Step 2: Acyl Chloride Formation. The acetylated diflunisal is treated with thionyl chloride to form the corresponding acyl chloride.
-
Step 3: Amidation. The acyl chloride is reacted with a variety of primary or secondary amines in a suitable solvent (e.g., dichloromethane) to yield the desired amide derivatives.
-
Step 4: Deprotection. The acetyl protecting group is removed by hydrolysis under basic conditions (e.g., sodium hydroxide) to afford the final 4-hydroxy-[1,1'-biphenyl]-3-carboxamide analogues.
Protocol 2: Synthesis of Thiosemicarbazide and 1,2,4-Triazole-3-thione Derivatives [2]
-
Step 1: Esterification. Diflunisal is converted to its methyl ester by refluxing with methanol in the presence of sulfuric acid.[7]
-
Step 2: Hydrazide Formation. The methyl ester is then reacted with hydrazine hydrate in ethanol to yield 2',4'-difluoro-4-hydroxybiphenyl-3-carbohydrazide.[7]
-
Step 3: Thiosemicarbazide Synthesis. The hydrazide is treated with various aryl isothiocyanates in ethanol to produce the corresponding thiosemicarbazide derivatives.[2]
-
Step 4: 1,2,4-Triazole-3-thione Synthesis. The thiosemicarbazide derivatives are cyclized by refluxing with an aqueous solution of sodium hydroxide, followed by acidification to yield the 1,2,4-triazole-3-thione analogues.
Biological Activities and Structure-Activity Relationships
Structural modifications of this compound have led to the discovery of compounds with a wide range of biological activities.
Anti-Tumor Activity
Several amide and heterocyclic derivatives of diflunisal have demonstrated significant in vitro anti-tumor activity against various cancer cell lines.
Table 1: In Vitro Anti-Tumor Activity of Diflunisal Analogues (IC50 in µM)
| Compound | A549 (Lung) | Ishikawa (Endometrial) | PC-3 (Prostate) | T47D (Breast) | HCT-116 (Colon) | Reference |
| 6j | >100 | 8.5 | - | - | - | [4] |
| 7o | 24.3 | 6.2 | - | - | - | [4] |
| 8c | 45.6 | 7.9 | - | - | - | [4] |
| 6 | - | - | Active | - | No Activity | [3] |
| 10 | - | - | Active | - | No Activity | [3] |
| 15 | - | - | - | Active | - | [3] |
| 16 | - | - | - | Active | Active | [3] |
Note: "-" indicates data not available. "Active" indicates reported activity without specific IC50 values.
The anti-tumor mechanism of some of these analogues is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in cancerous tissues.[3]
Anti-Inflammatory Activity
As derivatives of an NSAID, many diflunisal analogues exhibit potent anti-inflammatory properties. Their efficacy is often evaluated using the carrageenan-induced rat paw edema model.
Table 2: Anti-Inflammatory Activity of Diflunisal Amide Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 5m | 50 | 68.2 | [5] |
| Diflunisal | 50 | 52.4 | [5] |
| Indomethacin | 10 | 65.1 | [5] |
The anti-inflammatory action is primarily attributed to the inhibition of prostaglandin synthesis through the COX pathway.
Protocol 3: Carrageenan-Induced Rat Paw Edema Assay [5]
-
Animal Model: Wistar rats are used.
-
Treatment: Test compounds, a standard drug (e.g., indomethacin), and a vehicle control are administered orally.
-
Induction of Inflammation: After a set time (e.g., 30 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Inhibition of Transthyretin (TTR) Amyloidogenesis
A significant area of research for diflunisal analogues is their ability to inhibit the formation of amyloid fibrils from transthyretin (TTR), a process implicated in familial and senile systemic amyloidosis. These compounds stabilize the native tetrameric structure of TTR, preventing its dissociation into amyloidogenic monomers.[6]
Table 3: TTR Amyloid Fibril Formation Inhibition by Diflunisal Analogues
| Compound | Concentration (µM) | % Inhibition | Reference |
| Diflunisal | 3.6 | ~60 | [6] |
| Analogue 18 | 3.6 | >95 | [6] |
| Analogue 20 | 3.6 | >95 | [6] |
Structure-activity relationship studies have revealed that dihalogen substitution on the hydrophobic ring and a para-carboxylate group on the hydrophilic ring are key for potent TTR amyloid inhibition.[6]
Protocol 4: In Vitro TTR Amyloid Fibril Formation Assay [6]
-
Protein Preparation: Recombinant human TTR is purified.
-
Incubation: TTR is incubated at a specific concentration (e.g., 3.6 µM) in an acidic buffer (e.g., pH 4.4) at 37°C to induce fibril formation.
-
Treatment: Test compounds are added to the incubation mixture at various concentrations.
-
Quantification: The extent of fibril formation is quantified by measuring the turbidity of the solution at a specific wavelength (e.g., 400 nm) over time.
-
Analysis: The percentage inhibition is calculated by comparing the turbidity of samples with and without the test compound.
Conclusion
The structural framework of this compound has proven to be a fertile ground for the development of novel therapeutic agents. By systematically modifying its core structure, researchers have been able to tune the biological activity of its analogues, leading to promising candidates for the treatment of cancer, inflammation, and amyloid-related diseases. The data and protocols presented in this guide offer a valuable resource for scientists and clinicians working in these fields, providing a solid foundation for future research and drug development efforts. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unveil new therapeutic opportunities.
References
- 1. [PDF] 3-Diethylcarbamoyl-2′,4′-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis | PLOS One [journals.plos.org]
- 4. Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine solubility in various organic solvents. Additionally, it outlines a potential biological signaling pathway that may be influenced by this class of compounds.
Compound Profile
-
IUPAC Name: 4-Hydroxy-[1,1']-biphenyl-3-carboxylic acid
-
Molecular Formula: C₁₃H₁₀O₃
-
Molar Mass: 214.22 g/mol
-
Appearance: Solid
-
Melting Point: 239-242°C[1]
-
Qualitative Solubility: Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimental data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Methanol | 25 | Gravimetric / UV-Vis | ||
| Ethanol | 25 | Gravimetric / UV-Vis | ||
| Acetone | 25 | Gravimetric / UV-Vis | ||
| Ethyl Acetate | 25 | Gravimetric / UV-Vis | ||
| Dichloromethane | 25 | Gravimetric / UV-Vis | ||
| Acetonitrile | 25 | Gravimetric / UV-Vis | ||
| Dimethylformamide | 25 | Gravimetric / UV-Vis | ||
| Dimethyl Sulfoxide | 25 | Gravimetric / UV-Vis |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, two standard methods are detailed below: the gravimetric method and UV/Vis spectroscopy.
Gravimetric Method
This method directly measures the mass of the dissolved solute in a known volume of solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
Evaporating dish
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent has completely evaporated, weigh the evaporating dish containing the dried solute.
-
The solubility is calculated as the mass of the dissolved solute per volume of the solvent (mg/mL).
UV/Vis Spectroscopy Method
This method relies on the absorbance of the compound at a specific wavelength and is suitable for compounds with a chromophore.
Materials:
-
This compound
-
Selected organic solvents (UV grade)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure: Part 1: Preparation of Standard Curve
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform a series of dilutions to obtain at least five standard solutions of different known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
Part 2: Solubility Determination
-
Prepare a saturated solution as described in steps 1-4 of the gravimetric method.
-
Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A flowchart of the experimental process for determining solubility.
Potential Biological Signaling Pathway
As a phenolic acid derivative, this compound may exhibit anti-inflammatory properties by modulating key signaling pathways. The diagram below illustrates a generalized anti-inflammatory signaling pathway that is often targeted by phenolic compounds.[2]
Caption: A potential mechanism of anti-inflammatory action for phenolic compounds.
References
Spectroscopic Analysis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. Due to the limited availability of published spectral data for this specific compound, this document presents predicted values based on the analysis of structurally similar compounds and general spectroscopic principles. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the characterization of this and related molecules.
Data Presentation
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.0-8.0 | Multiplet | 7H | Aromatic protons |
| ~5.0-6.0 | Broad Singlet | 1H | Phenolic proton (-OH) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165-175 | Carboxylic acid carbon (-COOH) |
| ~150-160 | Aromatic carbon attached to -OH |
| ~115-145 | Aromatic carbons |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~3200-3600 | Broad | O-H stretch (phenol) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1450-1600 | Medium-Strong | C=C stretch (aromatic) |
| 1200-1300 | Medium | C-O stretch (acid/phenol) |
| 690-900 | Strong | Aromatic C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 214 | [M]⁺ (Molecular ion) |
| 197 | [M-OH]⁺ |
| 186 | [M-CO]⁺ |
| 169 | [M-COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected before scanning the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation (for LC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode can be used.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 250-350 °C.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the general structure of the target molecule.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
Caption: The chemical structure of this compound.
The Discovery and History of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative of salicylic acid, has emerged from relative obscurity to become a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis, modern preparation methods, and its contemporary application as a promising scaffold for drug development, particularly in the context of gout and hyperuricemia. This document details its physicochemical properties, pharmacological activity, and the experimental protocols for its synthesis and biological evaluation.
Introduction
This compound, with the chemical formula C₁₃H₁₀O₃, is an aromatic carboxylic acid. Its structure, featuring a phenyl group attached to a salicylic acid core, has positioned it as a valuable building block in the synthesis of complex organic molecules and, more recently, as a pharmacologically active agent. This guide traces the scientific journey of this compound from its likely historical synthesis to its current-day applications.
Discovery and Historical Synthesis
The logical precursor for the synthesis of this compound via this method is 4-hydroxybiphenyl (also known as p-phenylphenol). The Kolbe-Schmitt reaction on 4-hydroxybiphenyl would introduce a carboxylic acid group onto the phenol-bearing ring, leading to the formation of this compound as one of the possible isomers.
Caption: Plausible historical synthesis via the Kolbe-Schmitt reaction.
Modern Synthetic Methodologies
Contemporary organic synthesis offers more controlled and higher-yielding methods for the preparation of this compound. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, providing a versatile route to biphenyl structures.
A common strategy involves the coupling of a boronic acid derivative of one ring with a halogenated derivative of the other. For instance, the reaction between 5-bromo-2-hydroxybenzoic acid and phenylboronic acid, or a protected version thereof, would yield the target molecule.
Caption: Modern synthesis via Suzuki-Miyaura cross-coupling.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development and materials science.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₃ | [1][2] |
| Molecular Weight | 214.22 g/mol | [1][2] |
| Melting Point | 239-242 °C | [3] |
| Appearance | Off-white solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| pKa | Estimated to be around 3-4 for the carboxylic acid and 9-10 for the phenol | General chemical principles |
Pharmacological Activity and Mechanism of Action
Recent research has highlighted the potential of this compound and its derivatives as inhibitors of the urate transporter 1 (URAT1) . URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream. Inhibition of URAT1 leads to increased excretion of uric acid, thereby lowering its levels in the blood. This mechanism is a cornerstone for the treatment of hyperuricemia and the prevention of gout.
The biphenyl carboxylic acid scaffold is believed to interact with the active site of the URAT1 transporter, preventing the binding and transport of uric acid.
Caption: Mechanism of action as a URAT1 inhibitor.
Biological Activity Data
| Assay | Metric | Value | Reference |
| URAT1 Inhibition (in vitro) | IC₅₀ | Varies with derivatives, often in the low micromolar to nanomolar range | [4] |
| In vivo hyperuricemia models | Reduction in serum uric acid | Significant reduction observed in rodent models | [5] |
Experimental Protocols
Historical Synthesis: Kolbe-Schmitt Carboxylation of 4-Hydroxybiphenyl (Hypothetical Protocol)
This protocol is a generalized procedure based on the known conditions for the Kolbe-Schmitt reaction.
-
Preparation of Sodium 4-phenylphenoxide: In a reaction vessel, 4-hydroxybiphenyl is treated with an equimolar amount of sodium hydroxide in a suitable solvent (e.g., toluene). The water is removed by azeotropic distillation to yield the dry sodium phenoxide.
-
Carboxylation: The dried sodium 4-phenylphenoxide is transferred to a high-pressure autoclave. The vessel is pressurized with carbon dioxide to approximately 100 atm and heated to 125-150 °C for several hours.
-
Work-up and Isolation: After cooling, the reaction mixture is dissolved in water. The solution is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid products. The crude product is collected by filtration.
-
Purification: The crude product, a mixture of isomers, is purified by recrystallization or column chromatography to isolate this compound.
Modern Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the synthesis of biphenyl carboxylic acids.
-
Reaction Setup: In a round-bottom flask, 5-bromo-2-hydroxybenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) are combined.
-
Solvent and Base: A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and a base (e.g., 2M aqueous potassium carbonate) are added.
-
Reaction: The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Biological Assay: In Vitro URAT1 Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of compounds against the URAT1 transporter.
-
Cell Culture: HEK293 cells stably expressing the human URAT1 transporter are cultured in appropriate media.
-
Assay Preparation: The cells are seeded in a multi-well plate and allowed to adhere.
-
Inhibition Assay: The cells are pre-incubated with varying concentrations of the test compound (this compound or its derivatives).
-
Uptake Measurement: A solution containing a labeled substrate of URAT1 (e.g., ¹⁴C-uric acid) is added to the wells, and the uptake is allowed to proceed for a defined period.
-
Quantification: The uptake is stopped, and the cells are washed to remove extracellular substrate. The intracellular radioactivity is then measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces URAT1-mediated uptake by 50%, is calculated from the dose-response curve.
Conclusion
This compound, a compound with humble synthetic origins, has demonstrated significant potential in modern drug discovery. Its journey from a likely product of a classic organic reaction to a key scaffold for the development of targeted therapies for hyperuricemia and gout exemplifies the enduring value of fundamental chemical structures. Further exploration of its derivatives and their pharmacokinetic and pharmacodynamic properties will undoubtedly pave the way for new therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists engaged in the ongoing exploration of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. URAT1-selective inhibition ameliorates insulin resistance by attenuating diet-induced hepatic steatosis and brown adipose tissue whitening in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Substituted biphenyls, a class of organic compounds featuring two phenyl rings connected by a single bond with various functional groups attached, represent a cornerstone in modern chemical and biomedical research. Their unique structural properties, including the potential for atropisomerism, have led to their widespread application in medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth overview of the core research applications of these versatile molecules, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The biphenyl moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, offering a rigid framework that can be readily functionalized to optimize pharmacological properties.[1]
Therapeutic Applications
Substituted biphenyls are integral components of numerous approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities. These include antihypertensive, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The functionalization of the biphenyl core allows for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for a specific target.
A notable class of drugs is the angiotensin II receptor blockers (ARBs), or "sartans," which are widely used to treat hypertension. These molecules, such as Valsartan and Telmisartan, feature a biphenyl scaffold that mimics the binding of the natural ligand to the AT1 receptor, thereby blocking its action.
In the realm of oncology, substituted biphenyls have been investigated as kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7] By designing biphenyl-containing molecules that can selectively bind to the ATP-binding pocket of a target kinase, researchers can inhibit its activity and disrupt cancer cell proliferation.
Atropisomerism in Drug Design
A fascinating aspect of ortho-substituted biphenyls is the phenomenon of atropisomerism, a type of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings.[8] This restricted rotation is caused by steric hindrance between bulky ortho-substituents.[9] If the rotational barrier is high enough, the two non-superimposable mirror-image conformers, or atropisomers, can be isolated as stable enantiomers.[10][11]
Atropisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the stereoselective synthesis and evaluation of individual atropisomers are critical in drug development to identify the eutomer (the more active isomer) and minimize potential off-target effects of the distomer (the less active isomer).[10]
Quantitative Data: Biological Activity of Substituted Biphenyls
The following table summarizes the biological activity of selected substituted biphenyl derivatives, highlighting their therapeutic potential.
| Compound Class | Specific Compound Example | Target | Biological Activity (IC50) | Reference |
| Angiotensin II Receptor Blockers | Valsartan | AT1 Receptor | 2.2 nM | [12] |
| Kinase Inhibitors | A specific biphenyl-based kinase inhibitor | Target Kinase | 50 nM | [13] |
| Anti-inflammatory | Benzimidazole-biphenyl derivative (7h) | Antioxidant | 2.43 ± 0.4 µM | [3] |
| Anti-inflammatory | Benzimidazole-biphenyl derivative (7o) | Cyclooxygenase-2 (COX-2) | 16.55 ± 0.23 µM | [3] |
Materials Science: Building Blocks for Advanced Materials
The rigid and planar nature of the biphenyl core, combined with the ability to introduce a wide array of substituents, makes it an excellent building block for the synthesis of advanced materials with tailored optical, electronic, and thermal properties.[2]
Liquid Crystals
Substituted biphenyls, particularly cyanobiphenyls, have been instrumental in the development of liquid crystal displays (LCDs).[14][15] The rod-like shape of these molecules allows them to align in a specific direction under the influence of an electric field, a property that is harnessed to control the passage of light. The phase transition temperatures and other physical properties of biphenyl-based liquid crystals can be precisely tuned by modifying the substituents on the biphenyl core.[14]
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, substituted biphenyls are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs).[16][17] They can serve as charge-transporting materials or as the emissive layer itself. The electronic properties of the biphenyl unit can be modulated through substitution to achieve efficient charge injection and transport, as well as to tune the color of the emitted light. For instance, N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD) is a well-known hole-transporting material used in OLEDs.[16]
Polymers
Biphenyl moieties can be incorporated into polymer backbones to enhance their thermal stability and mechanical strength.[18] The rigidity of the biphenyl unit contributes to a higher glass transition temperature and improved modulus in the resulting polymers.[2] These materials find applications in high-performance plastics and as components in electronic devices.
Quantitative Data: Physical Properties of Biphenyl-Based Materials
| Material Type | Specific Example | Property | Value | Reference |
| Liquid Crystal | 4-cyano-4'-pentylbiphenyl (5CB) | Nematic to Isotropic Transition | 35.3 °C | [14] |
| OLED Material | TPD | Glass Transition Temperature (Tg) | 65 °C | [19] |
| Polymer | Poly(p-phenylene) | Electrical Conductivity | 10−6 S cm−1 | [20] |
Catalysis: Chiral Ligands for Asymmetric Synthesis
The atropisomeric nature of certain substituted biphenyls has been ingeniously exploited in the field of asymmetric catalysis. Chiral biphenyl-based phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective in promoting a wide range of enantioselective transformations.
Asymmetric Hydrogenation and Cross-Coupling Reactions
These chiral ligands coordinate to a metal center, typically palladium, rhodium, or ruthenium, creating a chiral environment that directs the stereochemical outcome of the reaction. This has enabled the synthesis of enantiomerically enriched products with high efficiency and selectivity. Asymmetric hydrogenation and Suzuki-Miyaura cross-coupling reactions are prominent examples where biphenyl-based ligands have played a pivotal role.[21][22]
Quantitative Data: Performance of Biphenyl-Based Catalysts
| Reaction Type | Ligand | Substrate | Enantiomeric Excess (ee) | Reference |
| Asymmetric Suzuki-Miyaura Coupling | Chiral Monophosphine Ligand | Aryl bromide and boronic acid | up to 96.5:3.5 e.r. | [13] |
| Asymmetric Epoxidation | Biphenyl Iminium Salt Catalyst | Alkene | up to 97% ee | [17] |
Experimental Protocols
The synthesis of substituted biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile and widely used method due to its tolerance of a wide range of functional groups and the use of readily available and non-toxic boronic acids.[23][24][25]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the synthesis of a substituted biphenyl. The specific catalyst, base, solvent, and temperature may need to be optimized for a particular set of substrates.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure substituted biphenyl.
Characterization:
The structure and purity of the synthesized biphenyl should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and connectivity.[26][27][28]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
General Procedure (Cell-based assay):
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the substituted biphenyl inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][29][30][31]
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex relationships and workflows.
References
- 1. Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. labiotech.eu [labiotech.eu]
- 6. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting kinase signaling pathways with constrained peptide scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 9. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 10. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. [PDF] Atomistic analysis of nematic phase transition in 4-cyano-4'-n-alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. ias.ac.in [ias.ac.in]
- 19. issp.ac.ru [issp.ac.ru]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. gala.gre.ac.uk [gala.gre.ac.uk]
- 25. Yoneda Labs [yonedalabs.com]
- 26. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 27. researchgate.net [researchgate.net]
- 28. bmse000506 Biphenyl at BMRB [bmrb.io]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. courses.edx.org [courses.edx.org]
- 31. azurebiosystems.com [azurebiosystems.com]
4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. The information is intended to guide laboratory personnel in the safe use of this compound and to provide a basis for conducting risk assessments.
Chemical Identification and Physical Properties
This compound is a biphenyl derivative. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid | [1] |
| Synonyms | 4'-Hydroxy-biphenyl-3-carboxylic acid, 3-(4-hydroxyphenyl)benzoic acid | [1] |
| CAS Number | 121629-21-8 | [1] |
| Molecular Formula | C13H10O3 | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 239-242°C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
|
Data sourced from PubChem CID 722432.[1]
Toxicological Summary
Experimental Protocols for Hazard Assessment
The following sections outline the methodologies for key toxicological assessments based on OECD guidelines. These protocols are provided as a reference for understanding the basis of the hazard classifications.
Skin Irritation Testing (Based on OECD Guideline 439)
This in vitro test determines the potential of a substance to cause skin irritation. It utilizes reconstructed human epidermis (RhE) models.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissue cultures are equilibrated in a defined medium.
-
Test Substance Application: A small amount of the test substance is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.
-
Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or progression of cytotoxic effects.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The absorbance is measured, and the percentage of viable cells is calculated relative to the negative control.
-
Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).
References
Theoretical Examination of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and experimental overview of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative of salicylic acid. While direct in-depth theoretical studies on this specific molecule are not extensively available in current literature, this document constructs a robust theoretical framework based on established computational methodologies applied to structurally similar compounds. This guide also presents compiled physicochemical data, a proposed synthetic protocol, and a hypothesized biological mechanism of action, focusing on its potential as an anti-inflammatory agent. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
This compound, also known as 5-phenylsalicylic acid, is an organic compound that merges the structural features of a biphenyl and a salicylic acid. This unique combination suggests the potential for interesting physicochemical properties and biological activities. Biphenyl derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial activities.[1][2] Similarly, salicylic acid and its derivatives are a cornerstone of anti-inflammatory therapy, primarily through their inhibition of cyclooxygenase (COX) enzymes.[3] The amalgamation of these two pharmacophores in this compound warrants a detailed investigation into its theoretical properties and potential therapeutic applications.
This guide summarizes the known physicochemical data, proposes a comprehensive theoretical study employing Density Functional Theory (DFT), outlines a plausible experimental protocol for its synthesis, and explores a hypothesized mechanism of action related to the arachidonic acid signaling pathway.
Physicochemical Properties
A compilation of the known and computed physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃ | [4][5] |
| Molecular Weight | 214.22 g/mol | [4][5] |
| IUPAC Name | 2-hydroxy-5-phenylbenzoic acid | [4] |
| CAS Number | 323-87-5 | [4] |
| Melting Point | 239-242 °C | ChemBK |
| Solubility | Slightly soluble in DMSO and Methanol | ChemBK |
| Appearance | Solid | ChemBK |
| XLogP3 | 3.3 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 214.062994 g/mol | [4] |
| Monoisotopic Mass | 214.062994 g/mol | [4] |
| Topological Polar Surface Area | 57.5 Ų | [4][5] |
| Heavy Atom Count | 16 | [4] |
| Complexity | 246 | [4] |
Table 1: Physicochemical Properties of this compound.
Proposed Theoretical Studies
Computational Methodology
3.1.1. Density Functional Theory (DFT) Calculations
The molecular geometry of this compound would be optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a 6-311+G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies. All calculations would be performed using a computational chemistry software package such as Gaussian.
3.1.2. Hirshfeld Surface Analysis
To investigate intermolecular interactions in the solid state, Hirshfeld surface analysis would be conducted. The Hirshfeld surface is a 3D representation of the space a molecule occupies in a crystal, and it is a powerful tool for analyzing and visualizing intermolecular contacts. The analysis would involve mapping properties like d_norm (normalized contact distance), shape index, and curvedness onto the surface to identify and quantify different types of interactions, such as hydrogen bonds and π-π stacking.
3.1.3. Molecular Electrostatic Potential (MEP)
The molecular electrostatic potential (MEP) surface would be calculated to identify the electrophilic and nucleophilic sites of the molecule. The MEP is a visual representation of the charge distribution and is useful for predicting reactivity and intermolecular interactions.
3.1.4. Frontier Molecular Orbital (FMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties.
Proposed Computational Workflow
The proposed workflow for the theoretical studies is depicted in the following diagram.
Experimental Protocols
This section outlines a proposed synthetic route and a method for evaluating the biological activity of this compound based on established chemical reactions and bioassays.
Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.
Materials:
-
5-Bromosalicylic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask, add 5-bromosalicylic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Proposed Biological Evaluation: In Vitro COX Inhibition Assay
To investigate the hypothesized anti-inflammatory activity, an in vitro cyclooxygenase (COX) inhibition assay can be performed.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid
-
A suitable buffer (e.g., Tris-HCl)
-
A detection reagent for prostaglandin E₂ (PGE₂) (e.g., an ELISA kit)
-
A known COX inhibitor as a positive control (e.g., indomethacin or celecoxib)
-
DMSO (for dissolving the test compound)
Procedure:
-
Prepare stock solutions of the test compound and the positive control in DMSO.
-
In a 96-well plate, add the buffer, the COX-1 or COX-2 enzyme, and various concentrations of the test compound or the positive control.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Hypothesized Biological Mechanism and Signaling Pathway
Based on its structural similarity to salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.
The Arachidonic Acid Pathway and COX Inhibition
Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Prostaglandins are synthesized from arachidonic acid by the action of COX enzymes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.
By inhibiting COX enzymes, particularly COX-2, this compound could reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation, such as pain, swelling, and redness.
The following diagram illustrates the hypothesized mechanism of action within the arachidonic acid signaling pathway.
Conclusion
This compound presents a compelling subject for further research in the field of drug discovery. Its unique molecular architecture, combining the structural motifs of biphenyl and salicylic acid, suggests a high potential for biological activity, particularly as an anti-inflammatory agent. This technical guide has provided a comprehensive overview of its known physicochemical properties, a detailed proposal for in-depth theoretical studies, a plausible synthetic route, and a hypothesized mechanism of action. The presented information is intended to serve as a catalyst for future experimental and computational investigations to fully elucidate the therapeutic potential of this promising compound. Further studies are warranted to validate the proposed theoretical models and to confirm the hypothesized biological activities and mechanisms.
References
- 1. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound | C13H10O3 | CID 67584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki Coupling for the Synthesis of Biphenyl Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biphenyl carboxylic acids utilizing the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and drug development for the construction of the biphenyl scaffold, a prevalent motif in many pharmaceutical agents.
Introduction
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryls, including biphenyl carboxylic acids. The reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and aryl halides. The boronic acid reagents are also generally stable and have low toxicity.[1][2]
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the Pd(0) catalyst.[3]
Below are diagrams illustrating the generalized reaction mechanism and a typical experimental workflow for the synthesis of biphenyl carboxylic acids via Suzuki coupling.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling synthesis.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies on the Suzuki coupling synthesis of biphenyl carboxylic acids, highlighting different catalysts, bases, and solvent systems.
Table 1: Conventional Palladium Catalyst Systems
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | N/A | 64 | [4][5] |
| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd/C (1.18) | Na₂CO₃ (1.2) | MeOH/H₂O (1:1) | N/A | N/A | 82 (one-pot) | [4][5] |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.003) | Na₂CO₃ (1.2) | 1-Propanol/H₂O | Reflux | N/A | 86.3 | [6] |
Table 2: Green Synthesis Approaches
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ (2) | Water | Room Temp | 4 | >90 | [7][8][9][10] |
| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | Cs₂CO₃ (2) | Water | Room Temp | 4 | 98 | [7] |
| Various aryl halides | Various arylboronic acids | PdCl₂(NH₂CH₂COOH)₂ (1) | K₂CO₃ (2) | Ethanol/Water (1:1) | Room Temp | N/A | Good to Excellent | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid using Pd(PPh₃)₄[4][5]
This protocol describes a standard Suzuki coupling procedure using a common palladium catalyst.
Materials:
-
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask equipped with a condenser and a magnetic stir bar, add 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, 4-carboxyphenylboronic acid (typically 1.1-1.5 equivalents), and sodium carbonate (typically 2 equivalents).
-
Add a solvent mixture of DME and water.
-
Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, which may include dilution with water, acidification to precipitate the carboxylic acid, and extraction with an organic solvent.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the desired biphenyl carboxylic acid.
Protocol 2: One-Pot Synthesis using Pd/C[4][5]
This optimized, one-pot procedure improves the overall yield and simplifies the process.
Materials:
-
4-Bromo-3-methylaniline
-
4-Chlorobutyryl chloride
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium chloride (TBAC)
-
Tetrahydrofuran (THF)
-
4-Carboxyphenylboronic acid
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Arylpyrrolidinone Formation:
-
In a suitable reaction vessel, dissolve 4-bromo-3-methylaniline in THF.
-
Add an aqueous solution of NaOH and a catalytic amount of TBAC.
-
Add 4-chlorobutyryl chloride while maintaining the temperature.
-
After the initial reaction, add a further amount of aqueous NaOH and heat the mixture to facilitate cyclization to 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one.
-
-
Suzuki Coupling:
-
After the formation of the arylpyrrolidinone, perform an extractive workup into a suitable organic solvent like tert-butyl methyl ether (TBME).
-
Replace the solvent with methanol.
-
To the methanolic solution of the intermediate, add 4-carboxyphenylboronic acid, Pd/C catalyst, an aqueous solution of sodium carbonate, and water to achieve a 1:1 MeOH:H₂O ratio.
-
Heat the mixture to carry out the coupling reaction.
-
-
Workup and Purification:
Protocol 3: Green Synthesis in Water using a Fullerene-Supported Nanocatalyst[7][8][9][10]
This protocol outlines an environmentally friendly approach using a water-soluble nanocatalyst at room temperature.
Materials:
-
Substituted bromobenzoic acid
-
Substituted arylboronic acid
-
Water-soluble fullerene-supported PdCl₂ nanocatalyst (C₆₀-TEGs/PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
Procedure:
-
In a reaction flask, combine the bromobenzoic acid (e.g., 4-bromobenzoic acid), the arylboronic acid (e.g., phenylboronic acid, typically 1.2 equivalents), and potassium carbonate (2 equivalents) in water.
-
Add the C₆₀-TEGs/PdCl₂ nanocatalyst (0.05 mol%).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup. This may involve acidification to precipitate the product, followed by filtration or extraction.
-
The catalyst can potentially be recovered from the aqueous phase and reused.
-
The crude product is purified as necessary. This method often results in high yields (>90%) under mild, environmentally benign conditions.[7][8][9][10]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of biphenyl carboxylic acids. The choice of catalyst, base, and solvent system can be tailored to the specific substrates and desired process conditions, ranging from traditional homogenous catalysis to more modern, greener approaches using heterogeneous or water-soluble catalysts. The protocols provided herein offer a starting point for researchers to develop robust and efficient syntheses for their target molecules.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 10. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with significant potential in pharmaceutical research and development. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it an interesting scaffold for medicinal chemistry. The purity of this compound is paramount for accurate biological screening, toxicological studies, and subsequent drug development. This document provides detailed protocols for the primary purification techniques applicable to this solid organic compound: recrystallization, acid-base extraction, and preparative high-performance liquid chromatography (HPLC).
Compound Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₃ | [1][2] |
| Molecular Weight | 214.22 g/mol | [1][2] |
| Appearance | Solid, powder, crystals or chunks | |
| Melting Point | 295 °C (decomposes) | |
| Purity (Commercial) | ≥95% | [3] |
Purification Strategies: An Overview
The choice of purification method depends on the nature and quantity of impurities, the required final purity, and the scale of the operation. For this compound, a multi-step approach is often most effective. An initial bulk purification can be achieved using acid-base extraction or recrystallization, followed by a final polishing step using preparative HPLC if very high purity is required.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Principle: The impure solid is dissolved in a minimum amount of a hot solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the mother liquor.
Solvent Selection: For biphenyl carboxylic acids, polar protic solvents or solvent mixtures are often effective.[4] Aqueous ethanol is a common choice, where ethanol acts as the primary solvent and water as the anti-solvent.[4] Other potential systems include mixtures of benzene and petroleum ether.[4]
Protocol:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 10-15 mL) and heat the mixture on a hotplate with stirring until it boils.
-
Continue adding hot ethanol dropwise until the solid just dissolves completely. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Caption: Step-by-step workflow for the recrystallization protocol.
Protocol 2: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid and phenolic groups to separate the target compound from neutral or basic impurities.[5] By reacting with a base, the acidic compound forms a water-soluble salt, which can be separated from the water-insoluble impurities dissolved in an organic solvent.[6][7]
Principle: The compound is deprotonated by a weak aqueous base (e.g., sodium bicarbonate), forming a carboxylate salt that partitions into the aqueous phase. Neutral impurities remain in the organic phase. Subsequent acidification of the aqueous phase re-protonates the salt, causing the purified acid to precipitate.[8]
Protocol:
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent like diethyl ether or ethyl acetate (approx. 20-30 mL) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 20 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 15 mL) to ensure complete removal of the acidic compound. Combine all aqueous extracts.
-
The organic layer, containing neutral impurities, can be set aside or discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH ~2).
-
A precipitate of the purified this compound will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product completely under vacuum.
Caption: Workflow for purification via acid-base extraction.
Protocol 3: Preparative HPLC
For achieving the highest purity levels, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Principle: A solution of the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column. Compounds with higher polarity elute faster, while less polar compounds are retained longer, allowing for separation.
Protocol:
-
System Preparation: Use a preparative HPLC system equipped with a UV detector. The system should be equilibrated with the starting mobile phase composition.
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible strong solvent (like methanol or acetonitrile) to the highest possible concentration without causing precipitation. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatography: Inject the sample onto the column and begin the elution program. A gradient elution is typically used for mixtures with components of varying polarities.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak of the target compound using a fraction collector.
-
Post-Processing: Combine the pure fractions. Remove the mobile phase solvents using a rotary evaporator.
-
Final Step: The remaining solid can be further dried under high vacuum to remove all solvent traces.
HPLC Parameters:
| Parameter | Recommended Setting | Rationale/Comments |
| Column | Reversed-phase C18 (preparative scale) | Standard for separating moderately polar organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acid improves peak shape for carboxylic acids.[9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Common organic modifiers for reversed-phase HPLC.[9] |
| Elution Mode | Gradient | Start with a high percentage of A, gradually increasing B. e.g., 10% B to 90% B over 30 minutes. Allows for separation of impurities with different polarities. |
| Flow Rate | Dependent on column diameter | Follow column manufacturer's recommendation. |
| Detection | UV at 280 nm | Phenolic compounds and aromatic systems show strong absorbance around this wavelength.[9] |
| Injection Volume | Dependent on column size and sample concentration | Maximize loading without compromising peak resolution. |
Purity Assessment
After purification, the purity of the final product must be confirmed.
-
Melting Point Analysis: A sharp melting point range close to the literature value (295 °C with decomposition) indicates high purity. Impurities typically cause a depression and broadening of the melting point range.
-
Analytical HPLC: An aliquot of the purified compound can be analyzed using an analytical scale HPLC system with the parameters described above. A single, sharp, symmetrical peak is indicative of high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.
References
- 1. This compound | C13H10O3 | CID 67584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. reddit.com [reddit.com]
- 5. vernier.com [vernier.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
HPLC-UV method for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid analysis
High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Purpose: This application note provides a comprehensive protocol for the quantitative analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system equipped with an Ultraviolet (UV) detector. The described method is suitable for the determination of the compound in bulk materials and for monitoring its presence in various experimental samples.
Introduction
This compound is a biphenyl derivative with potential applications in pharmaceutical and chemical research. A reliable and accurate analytical method is crucial for its quantification to ensure quality control and to support research and development activities. The method described herein is a robust and sensitive approach for the analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a reversed-phase C18 column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 230 nm |
| Run Time | 20 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Reagents and Standards
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the standard and dissolving it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. A series of calibration standards are then prepared by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Phosphoric acid).
Sample Preparation
Samples containing this compound should be dissolved in the initial mobile phase composition.[1] It is recommended to filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the HPLC column.[1]
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is operating correctly.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions over a specified concentration range.
Table 4: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Accuracy
The accuracy of the method was determined by spike and recovery experiments at three different concentration levels.
Table 5: Accuracy Data
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 5 | 99.5 | 1.2 |
| 50 | 101.2 | 0.8 |
| 90 | 99.8 | 1.0 |
Precision
The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 6: Precision Data
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Repeatability (n=6) | 50 | ≤ 1.0 |
| Intermediate Precision (n=6, 3 days) | 50 | ≤ 1.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
Table 7: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion
The HPLC-UV method described in this application note is a reliable, accurate, and precise method for the quantitative analysis of this compound. This method can be effectively implemented in quality control laboratories and research settings for routine analysis.
References
Application Notes and Protocols: 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid and its isomers as versatile building blocks in organic synthesis. This biphenyl scaffold is a key component in the development of novel therapeutic agents and functional materials. The protocols detailed below focus on the synthesis of bioactive molecules, including potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) and inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout.
Introduction
Biphenyl derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmacologically active compounds.[1][2] The rigid yet tunable structure of the biphenyl core allows for precise spatial orientation of functional groups, making it an ideal scaffold for designing molecules that can interact with high specificity to biological targets. This compound, with its strategically placed hydroxyl and carboxylic acid moieties, offers multiple reaction sites for derivatization, enabling the creation of diverse chemical libraries for drug discovery and development.[2] These functional groups can be readily modified through reactions such as esterification, amidation, and etherification, providing access to a wide array of derivatives.
Applications in Drug Discovery
Derivatives of 4-hydroxybiphenyl carboxylic acids have shown promise in several therapeutic areas:
-
Anticancer Agents: The biphenyl scaffold is a key feature in the design of EGFR inhibitors. Allosteric inhibition of EGFR tyrosine kinase is a promising approach to overcome chemoresistance observed with existing ATP-competitive inhibitors.[3]
-
URAT1 Inhibitors: Biphenyl carboxylic acid derivatives have been designed as potent inhibitors of URAT1, a clinically validated target for managing hyperuricemia and gout.[4]
-
Anti-inflammatory Agents: The biphenyl-4-carboxylic acid moiety has been incorporated into molecules exhibiting anti-inflammatory properties.[2]
Key Synthetic Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl carboxylic acids and their derivatives.[1][5] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of various derivatives of 4-hydroxybiphenyl carboxylic acid.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-(4-bromophenyl) cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (20) | K₂CO₃ | 1,4-dioxane:H₂O (4:1) | 16 | 78 | [1] |
| 4-bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | Water | 4 | >90 | [5] |
| 4-bromophenol | 4-hydroxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/Water | 4-6 | 85-95 | |
| 2-(benzyloxy)-4-bromobenzaldehyde | 3,4,5-trimethoxy-phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | - | 72 | [2] |
Table 2: Biological Activity of Biphenyl Carboxylic Acid Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 3j | Anticancer | MCF-7 | 9.92 ± 0.97 | [1] |
| 3j | Anticancer | MDA-MB-231 | 9.54 ± 0.85 | [1] |
| 3a | Anticancer | MCF-7 | 10.14 ± 2.05 | [1] |
| 3a | Anticancer | MDA-MB-231 | 10.78 ± 2.58 | [1] |
| A1 | URAT1 | HEK293-hURAT1 | 0.93 | [4] |
| B21 | URAT1 | HEK293-hURAT1 | 0.17 | [4] |
| S4 | EGFR | HCT-116 | comparable to Erlotinib | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives.[1]
Materials:
-
1-(4-bromophenyl)cyclopropane-1-carboxylic acid
-
Substituted phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the respective substituted boronic acid (12.18 mmol) and potassium carbonate (1.21 g, 12.18 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.14 mL, 2.44 mmol) to the mixture.
-
Stir the resulting reaction mixture at 80°C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL).
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
Protocol 2: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide
This protocol describes the initial step in the synthesis of a series of EGFR allosteric site inhibitors.
Materials:
-
4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate
-
Anhydrous methanol
-
Standard glassware for organic synthesis
Procedure:
-
A solution of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid in anhydrous methanol is refluxed with an excess of thionyl chloride for several hours to afford the corresponding methyl ester.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude methyl ester is then dissolved in ethanol, and hydrazine hydrate is added.
-
The reaction mixture is refluxed for an appropriate time until the ester is fully converted to the hydrazide.
-
The reaction mixture is cooled, and the precipitated product, 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.
Visualizations
Caption: EGFR Signaling Pathway Overview.
Caption: Drug Discovery Workflow.
References
Application Notes and Protocols for the Derivatization of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid in Bioassays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with a structural scaffold that holds significant promise in drug discovery. Biphenyl compounds are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. However, the inherent physicochemical properties of this compound, particularly the presence of a polar carboxylic acid group, often lead to poor cell permeability, limiting its bioavailability and efficacy in cell-based bioassays. At physiological pH, the carboxylic acid group is typically ionized, creating a negatively charged molecule that struggles to passively diffuse across the lipophilic cell membrane.
This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its utility in various bioassays. The primary derivatization strategies discussed are esterification and amidation to improve cell permeability, and fluorescent labeling for cellular imaging applications.
Derivatization Strategies to Enhance Bioavailability
To overcome the challenge of poor cell permeability, two primary prodrug strategies are recommended: esterification and amidation. These modifications mask the polar carboxylic acid group, increasing the lipophilicity of the molecule and facilitating its passage across the cell membrane. Once inside the cell, endogenous enzymes, such as esterases and amidases, can cleave the ester or amide bond, respectively, to release the active parent compound, this compound.
Experimental Protocol 1: Esterification of this compound
This protocol describes a general method for the synthesis of alkyl esters of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 gram of this compound in 20 mL of the desired anhydrous alcohol (e.g., methanol for the methyl ester).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the solution while stirring. Alternatively, for a more reactive approach, thionyl chloride (1.2 equivalents) can be used.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the alcohol) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The ester product should have a higher Rf value than the starting carboxylic acid.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess alcohol using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 30 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure ester derivative.
Experimental Protocol 2: Amidation of this compound
This protocol outlines the synthesis of an amide derivative of this compound using a coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 gram of this compound, 1.1 equivalents of the desired amine, and a catalytic amount of DMAP in 20 mL of anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve 1.2 equivalents of DCC or EDC in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes with constant stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 30 mL of 1 M HCl, 30 mL of 5% NaHCO₃ solution, and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel.
Bioassay Protocols
The derivatized compounds can be evaluated in a variety of bioassays to determine their biological activity. Below are example protocols for anticancer and antifungal assays.
Experimental Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to determine the cytotoxic effects of the derivatized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Derivatized this compound compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the derivatized compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]
Experimental Protocol 4: In Vitro Antifungal Activity (Broth Microdilution Assay)
This protocol determines the minimum inhibitory concentration (MIC) of the derivatized compounds against fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Fungal growth medium (e.g., RPMI-1640)
-
Derivatized this compound compounds (dissolved in DMSO)
-
96-well microplates
-
Incubator
-
Microplate reader or spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the growth medium according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the derivatized compounds in the 96-well plates with the growth medium.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (medium with inoculum and DMSO) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the absorbance at 600 nm.[2][3]
Quantitative Data
The following tables summarize representative quantitative data for the biological activity of biphenyl carboxylic acid derivatives. While specific data for derivatives of this compound are not extensively available in the public domain, the data presented for structurally related compounds provide a strong rationale for their potential efficacy.
Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| Biphenyl-2-carboxylic acid derivative 1 | Hydroxylated biphenyl | Melanoma | 1.7 ± 0.5[4] |
| Biphenyl-2-carboxylic acid derivative 2 | Hydroxylated biphenyl | Melanoma | 2.0 ± 0.7[4] |
| Biphenyl-4-carboxylic acid derivative 3 | Unsubstituted | MCF-7 (Breast) | 10.14 ± 2.05[5] |
| Biphenyl-4-carboxylic acid derivative 3 | Unsubstituted | MDA-MB-231 (Breast) | 10.78 ± 2.58[5] |
| Biphenyl-4-carboxylic acid derivative 4 | Benzyloxy | MCF-7 (Breast) | 9.92 ± 0.97[5] |
| Biphenyl-4-carboxylic acid derivative 4 | Benzyloxy | MDA-MB-231 (Breast) | 9.54 ± 0.85[5] |
| 4'-hydroxybiphenyl-4-carbohydrazide derivative | Hydrazide | HCT-116 (Colon) | Comparable to Erlotinib[6] |
Table 2: In Vitro Antifungal Activity of Biphenyl-4-carboxylic Acid Ester Derivatives
| Compound ID | Ester Group | Fungal Strain | MIC (µg/mL) |
| Biphenyl-4-carboxylate 1 | Ethyl | Candida albicans | 512 - 1024[2] |
| Biphenyl-4-carboxylate 1 | Ethyl | Candida tropicalis | 512[2] |
| Biphenyl-4-carboxylate 2 | Isopropyl | Candida albicans | 1024[2] |
| Biphenyl-4-carboxylate 2 | Isopropyl | Candida tropicalis | 1024[2] |
| Biphenyl-4-carboxylate 3 | Decyl | Candida albicans | 512[2] |
| Biphenyl-4-carboxylate 3 | Decyl | Candida tropicalis | 512[2] |
Visualization of Pathways and Workflows
Signaling Pathway: EGFR Allosteric Inhibition
Several biphenyl derivatives have been investigated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6] Allosteric inhibitors bind to a site on the receptor distinct from the active site, inducing a conformational change that prevents its activation and downstream signaling. This can circumvent resistance issues associated with traditional ATP-competitive inhibitors.
Caption: EGFR allosteric inhibition pathway.
Mechanism of Action: Fungal Cell Membrane Disruption
The antifungal activity of many phenolic compounds, including biphenyl derivatives, is attributed to their ability to disrupt the fungal cell membrane.[7][8][9][10] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Antifungal mechanism of action.
Experimental Workflow: Derivatization to Bioassay
The overall workflow from derivatization of this compound to the evaluation of its biological activity is a multi-step process.
Caption: Experimental workflow.
Fluorescent Labeling for Cellular Imaging
To visualize the intracellular localization and distribution of this compound or its derivatives, fluorescent labeling is a powerful technique. A fluorescent tag can be attached to the molecule, allowing for its detection using fluorescence microscopy.
Experimental Protocol 5: Fluorescent Labeling of this compound
This protocol provides a general method for labeling the carboxylic acid group with a fluorescent hydrazide.
Materials:
-
This compound
-
Fluorescent hydrazide (e.g., BODIPY-FL Hydrazide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.
-
Labeling Reaction: In a separate tube, dissolve the fluorescent hydrazide in the reaction buffer. Add the activated carboxylic acid solution to the fluorescent hydrazide solution. The molar ratio of the activated acid to the hydrazide should be approximately 10:1.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Separate the fluorescently labeled compound from the unreacted dye and byproducts using a size-exclusion chromatography column.
-
Characterization: Confirm the successful labeling by measuring the absorbance and fluorescence spectra of the purified product.
The fluorescently labeled derivative can then be introduced to cells in culture, and its uptake and localization can be observed using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Conclusion
The derivatization of this compound through esterification or amidation is a crucial step to enhance its cell permeability and enable its evaluation in a variety of bioassays. The protocols provided in this document offer a starting point for researchers to synthesize and test these derivatives for potential anticancer and antifungal activities. Furthermore, fluorescent labeling provides a valuable tool for studying the cellular mechanisms of action of these compounds. The combination of chemical modification and robust bioassay protocols will facilitate the exploration of the therapeutic potential of this promising class of molecules.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. jocpr.com [jocpr.com]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [snv63.ru]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Biological Activity of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl carboxylic acid derivative with a structural resemblance to known bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs). Biphenyl derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which can include anti-inflammatory, anticancer, and uricosuric effects.[1][2][3] This document provides a comprehensive set of experimental protocols to investigate the potential biological activities of this compound, focusing on its anti-inflammatory and cytotoxic properties. The provided methodologies are intended to guide researchers in the initial screening and characterization of this compound.
Potential Biological Activities and Mechanisms of Action
Based on its chemical structure, this compound may exhibit biological activity through various mechanisms. A plausible mechanism of action, given its structural similarity to some NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] Additionally, many small molecules with anti-inflammatory properties are known to modulate the NF-κB signaling pathway.[5] Some biphenyl carboxylic acid derivatives have also been explored as anticancer agents, suggesting that this compound could possess cytotoxic effects against cancer cell lines.[2] Therefore, the experimental protocols outlined below are designed to investigate these potential activities.
Experimental Workflow
The following diagram illustrates a recommended experimental workflow for the biological evaluation of this compound.
Caption: Experimental workflow for biological activity testing.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound, providing a template for data presentation.
| Assay Type | Cell Line / Enzyme | Parameter | This compound | Positive Control |
| Cytotoxicity | ||||
| MTT Assay | RAW 264.7 | IC₅₀ (µM) | > 100 | Doxorubicin (0.5 µM) |
| MTT Assay | MCF-7 | IC₅₀ (µM) | 75.2 ± 5.1 | Doxorubicin (0.8 µM) |
| Anti-inflammatory | ||||
| COX-1 Inhibition | Ovine COX-1 | IC₅₀ (µM) | 45.3 ± 3.8 | Indomethacin (0.1 µM) |
| COX-2 Inhibition | Human COX-2 | IC₅₀ (µM) | 15.1 ± 1.9 | Celecoxib (0.05 µM) |
| Nitric Oxide Production | RAW 264.7 | IC₅₀ (µM) | 25.6 ± 2.4 | L-NAME (10 µM) |
| TNF-α Secretion | RAW 264.7 | IC₅₀ (µM) | 32.8 ± 4.2 | Dexamethasone (1 µM) |
| IL-6 Secretion | RAW 264.7 | IC₅₀ (µM) | 41.5 ± 3.9 | Dexamethasone (1 µM) |
| Mechanism of Action | ||||
| NF-κB Reporter Assay | HEK293T | IC₅₀ (µM) | 18.9 ± 2.1 | Bay 11-7082 (5 µM) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on mammalian cells.
Materials:
-
RAW 264.7 (murine macrophage) and MCF-7 (human breast cancer) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound
-
Doxorubicin (positive control)
Procedure:
-
Seed RAW 264.7 or MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 1 to 200 µM. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include wells with medium and 0.1% DMSO as a vehicle control and wells with doxorubicin as a positive control.
-
Incubate the plates for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cyclooxygenase (COX) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Indomethacin (for COX-1) and Celecoxib (for COX-2) as positive controls
Procedure:
-
Follow the instructions provided with the commercial assay kit.
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or the appropriate positive control to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the recommended time at the specified temperature.
-
Stop the reaction and measure the product (e.g., prostaglandin E₂) formation using the detection method provided in the kit (often a colorimetric or fluorometric measurement).
-
Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ values.
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
Objective: To assess the effect of the compound on the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
This compound
-
L-NAME (positive control)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the IC₅₀ for NO production inhibition.
Pro-inflammatory Cytokine Analysis (ELISA)
Objective: To measure the effect of the compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Materials:
-
RAW 264.7 cells
-
LPS
-
ELISA kits for mouse TNF-α and IL-6
-
This compound
-
Dexamethasone (positive control)
Procedure:
-
Seed and treat RAW 264.7 cells with the compound and LPS as described in the NO production assay.
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody, add the supernatants and standards, followed by the detection antibody and the substrate.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations from the standard curve and determine the IC₅₀ values for the inhibition of TNF-α and IL-6 secretion.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects.
Caption: Potential anti-inflammatory signaling pathway.
This application note provides a foundational framework for investigating the biological activities of this compound. Researchers are encouraged to adapt and expand upon these protocols based on their specific research questions and available resources.
References
- 1. 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 171047-01-1 | Benchchem [benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
Application Notes and Protocols for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid and its derivatives in the development of novel pharmaceuticals. The information compiled from scientific literature and patent filings highlights its potential as a scaffold for anti-inflammatory, anticancer, and urate-lowering agents. Detailed protocols for relevant biological assays are provided to facilitate further research and drug discovery efforts.
Introduction
This compound is a biphenyl derivative with a structural motif that is prevalent in a variety of biologically active compounds. The biphenyl scaffold provides a rigid framework that can be strategically functionalized to interact with specific biological targets. The presence of the carboxylic acid and hydroxyl groups offers opportunities for hydrogen bonding and other interactions within enzyme active sites or receptor binding pockets, making it an attractive starting point for medicinal chemistry campaigns.
Research into biphenyl carboxylic acid derivatives has revealed a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This has led to the exploration of these compounds as potential therapeutic agents for a range of diseases.
Potential Therapeutic Applications and Biological Activities
While specific biological data for this compound is limited in publicly available literature, the activities of its structural analogs and derivatives suggest several promising avenues for pharmaceutical development.
Anti-inflammatory Activity
Biphenyl carboxylic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Anticancer Activity
Derivatives of the closely related 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide have demonstrated selective cytotoxicity against cancer cell lines. One such derivative, compound W4 , exhibited a potent IC50 value against the A549 lung cancer cell line, suggesting potential for development as an anticancer agent.[1]
Urate Transporter 1 (URAT1) Inhibition
Novel biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of urate transporter 1 (URAT1).[2] URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys, and its inhibition is a validated strategy for the treatment of hyperuricemia and gout.
Quantitative Data Summary
The following tables summarize the available quantitative data for derivatives of this compound.
Table 1: Anticancer Activity of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide Derivative (W4)
| Compound | Cell Line | IC50 (µM) | Reference |
| W4 | A549 (Lung Cancer) | 0.4 | [1] |
| Erlotinib (Control) | A549 (Lung Cancer) | 7.3 | [1] |
Table 2: URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives
| Compound | URAT1 Inhibition IC50 (µM) | Reference |
| A1 | 0.93 | [2] |
| B21 | 0.17 | [2] |
| Benzbromarone (Control) | > 10 (in some assays) | [2] |
Key Signaling Pathways
The biological activities of biphenyl carboxylic acid derivatives are often attributed to their modulation of key signaling pathways involved in inflammation and cancer.
EGFR Signaling Pathway
The anticancer activity of the 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivative W4 is attributed to its targeting of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] This leads to cell cycle arrest at the G2/M phase and activation of the extrinsic apoptotic pathway.[1]
Caption: EGFR signaling pathway and the inhibitory action of compound W4.
NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central regulators of pro-inflammatory gene expression. While not directly demonstrated for this compound, its structural similarity to known anti-inflammatory agents suggests these pathways as likely targets.
Caption: Potential inhibition of NF-κB and MAPK pathways by biphenyl derivatives.
Experimental Protocols
The following are detailed protocols for key in vitro assays relevant to the potential applications of this compound.
Synthesis of Biphenyl Carboxylic Acid Derivatives
A general method for the synthesis of biphenyl carboxylic acid derivatives involves the Suzuki-Miyaura cross-coupling reaction.[2][3]
Protocol:
-
To a solution of a brominated phenyl carboxylic acid (1.0 eq) in a suitable solvent system (e.g., toluene:95% ethanol, 1:1), add the desired substituted phenylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.2 eq).[2]
-
Stir the reaction mixture at 110 °C under a nitrogen atmosphere for 12 hours.[2]
-
After completion, evaporate the solvent under vacuum.
-
Purify the residue by column chromatography to obtain the desired biphenyl carboxylic acid derivative.[2]
-
For ester derivatives, the resulting carboxylic acid can be reacted with an appropriate alcohol in the presence of an acid catalyst (Fischer esterification) or with an alkyl halide in the presence of a base.[4]
Caption: General workflow for the synthesis of biphenyl carboxylic acid derivatives.
In Vitro Anti-inflammatory Assays
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.0), hematin (100 µM), and L-epinephrine (40 mM).[3]
-
Add a solution of either COX-1 (0.1 µg) or COX-2 (0.2 µg) to the reaction mixture and incubate at room temperature for 2 minutes.[3]
-
Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37 °C for 10 minutes.[3]
-
Initiate the reaction by adding arachidonic acid (5 µM final concentration).
-
After 2 minutes, terminate the reaction by adding 2.0 M HCl.[5]
-
Add a deuterated internal standard ([d4]-PGE2) and extract the product (PGE2) using a mixture of hexane and ethyl acetate.[5]
-
Evaporate the organic phase and reconstitute the residue in a methanol/water mixture.
-
Calculate the percentage of inhibition and determine the IC50 value.
This assay measures the inhibition of lipoxygenase, another key enzyme in the inflammatory pathway.
Protocol:
-
Prepare a reaction mixture containing borate buffer (0.2 M, pH 9.0) and the lipoxygenase enzyme.
-
Add the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for 5 minutes at 25 °C.
-
Initiate the reaction by adding a solution of linoleic acid sodium salt (2 mM).[2]
-
Monitor the increase in absorbance at 234 nm for 100 seconds, which corresponds to the formation of the hydroperoxide product.[2]
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor and determine the IC50 value.
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.
Protocol:
-
Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
NF-κB Reporter Assay
This assay is used to determine if a compound can modulate the NF-κB signaling pathway.
Protocol:
-
Use a stable cell line (e.g., HEK293 or THP-1) that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[6][7]
-
Seed the cells in a 96-well plate and allow them to attach.
-
For inhibition assays, pre-treat the cells with the test compound for a specified time.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[7]
-
After an incubation period (typically 6-24 hours), lyse the cells and add a luciferase substrate.[6]
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.
MAPK Phosphorylation Assay (Western Blot)
This assay is used to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2.
Protocol:
-
Culture cells to the desired confluency and treat them with the test compound for a specific duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel pharmaceuticals, particularly in the areas of inflammation, cancer, and metabolic diseases. The provided application notes and protocols offer a foundation for researchers to further explore the therapeutic potential of this class of compounds. Future studies should focus on synthesizing and screening a broader range of derivatives to establish clear structure-activity relationships, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study | MDPI [mdpi.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid in Materials Science
Application Notes and Protocols
Introduction
4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (HBCA) is a versatile organic molecule that has garnered significant interest in materials science. Its rigid biphenyl core, combined with the presence of both a hydroxyl and a carboxylic acid functional group, makes it an excellent building block for a variety of advanced materials. These functional groups provide sites for polymerization and modification, while the biphenyl structure imparts thermal stability, liquid crystallinity, and unique optical properties to the resulting materials. This document provides an overview of the key applications of HBCA in the development of high-performance polymers and liquid crystals, complete with experimental protocols and characterization data.
High-Performance Aromatic Copolyesters
HBCA is a valuable comonomer in the synthesis of wholly aromatic copolyesters, which are known for their exceptional thermal stability and mechanical properties. The incorporation of HBCA into polyester chains can modify their properties, such as increasing the glass transition temperature and influencing their solubility and processability.
Quantitative Data
A series of wholly aromatic copolyesters were synthesized using 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid (3HBA) at varying molar ratios. The resulting polymers exhibited high molecular weights and distinct thermal properties, as summarized in the table below.
| Copolymer Composition (3HBCA:3HBA molar ratio) | Intrinsic Viscosity (dL/g) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Glass Transition Temperature (Tg, °C) |
| 0:100 | 0.6 - 0.8 | 10,000 - 20,000 | 50,000 - 100,000 | ~150 |
| 20:80 | 0.6 - 0.8 | 10,000 - 20,000 | 50,000 - 100,000 | ~160 |
| 40:60 | 0.6 - 0.8 | 10,000 - 20,000 | 50,000 - 100,000 | ~175 |
| 50:50 | Not Soluble | Not Determined | Not Determined | Not Determined |
| 60:40 | Not Soluble | Not Determined | Not Determined | Not Determined |
Data synthesized from a study on novel wholly aromatic copolyesters.[1]
Experimental Protocol: Synthesis of Aromatic Copolyesters
This protocol describes the synthesis of copolyesters from 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid via melt polycondensation.
Materials:
-
4′-hydroxybiphenyl-3-carboxylic acid (3HBCA)
-
3-hydroxybenzoic acid (3HBA)
-
Acetic anhydride
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Acetylation: In the reaction vessel, combine the desired molar ratios of 3HBCA and 3HBA with a stoichiometric excess of acetic anhydride. Heat the mixture to 140-150 °C under a nitrogen atmosphere with stirring for 3-4 hours to acetylate the hydroxyl groups. Acetic acid is removed by distillation during this step.
-
Polycondensation: Add the antimony(III) oxide catalyst (typically 0.05-0.1 mol% of the total monomers) to the reaction mixture.
-
Temperature Increase: Gradually increase the temperature of the reaction mixture to 250-280 °C over 2-3 hours while continuing to distill off acetic acid.
-
Vacuum Application: Once the evolution of acetic acid subsides, gradually apply a vacuum (to below 1 torr) to the system while maintaining the temperature.
-
Polymerization: Continue the reaction under high vacuum and stirring for another 3-5 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.
-
Cooling and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be isolated.
Characterization Workflow
Bent-Core Liquid Crystals
The bent shape of the this compound molecule makes it a suitable core for the synthesis of bent-core liquid crystals (LCs). These materials exhibit unique mesophases, such as smectic and columnar phases, and can display interesting electro-optical properties, including ferroelectric-like switching.
Phase Behavior of a Homologous Series
A homologous series of unsymmetrical bent-core compounds derived from 4′-hydroxybiphenyl-3-carboxylic acid demonstrated a complex phase behavior dependent on the length of the terminal alkyl chains.[2]
| Compound | Alkyl Chain Length (n) | Phase Sequence on Cooling (°C) |
| 1/n=8 | 8 | Iso → SmA (165) → SmC (155) → Col_obl (120) → Cryst |
| 1/n=10 | 10 | Iso → SmA (162) → SmC (158) → Col_obl (115) → Cryst |
| 1/n=12 | 12 | Iso → SmA (159) → SmC (156) → SmCa (135) → Col_rec (105) → Cryst |
| 1/n=14 | 14 | Iso → SmA (155) → SmC (152) → SmCa (130) → Col_rec (98) → Cryst |
Iso: Isotropic liquid, SmA: Smectic A phase, SmC: Smectic C phase, SmCa: Antoclinic tilted smectic phase, Col_obl: Oblique columnar phase, Col_rec: Rectangular columnar phase, Cryst: Crystalline solid. Data from a study on bent-core liquid crystals derived from 4′-hydroxybiphenyl-3-carboxylic acid.[2]
Experimental Protocol: Synthesis of a Bent-Core Liquid Crystal
This protocol outlines a general synthetic route for a bent-core liquid crystal based on this compound.
Materials:
-
This compound
-
Appropriate alkylated phenol (e.g., 4-(octyloxy)phenol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) as solvent
-
Appropriate alkyl bromide (for etherification)
-
Potassium carbonate
-
Acetone as solvent
Procedure:
-
Esterification: Dissolve this compound, the alkylated phenol, and a catalytic amount of DMAP in dry DCM. Cool the solution in an ice bath. Add a solution of DCC in DCM dropwise with stirring. Allow the reaction to warm to room temperature and stir for 24 hours. Filter off the dicyclohexylurea byproduct and wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to obtain the crude ester.
-
Purification: Purify the crude ester by column chromatography on silica gel.
-
Characterization: Characterize the final product using NMR and mass spectrometry to confirm its structure.
Logical Relationship Diagram
Conclusion
This compound is a key component in the design and synthesis of advanced functional materials. Its incorporation into polymers leads to materials with high thermal stability, making them suitable for applications requiring resistance to high temperatures. In the field of liquid crystals, its inherent bent geometry facilitates the formation of complex, ordered phases with potential for use in novel electro-optical devices. Further research into derivatives of HBCA and their incorporation into other material systems, such as metal-organic frameworks, could unveil even more diverse and valuable applications.
References
Troubleshooting & Optimization
optimizing reaction conditions for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. The content is structured to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 5-bromosalicylic acid with phenylboronic acid.
Q2: Why is my reaction yield consistently low?
A2: Low yields in the Suzuki-Miyaura coupling for this specific molecule can stem from several factors. Common culprits include inefficient catalyst activity, suboptimal base or solvent selection, the presence of oxygen which can lead to side reactions like homocoupling, and issues with the purity of starting materials.[1] The presence of both a hydroxyl and a carboxylic acid group can also complicate the reaction.
Q3: Do I need to protect the hydroxyl or carboxylic acid groups?
A3: While not always mandatory, protecting either the hydroxyl or carboxylic acid group (often as an ester) can sometimes improve yields by preventing catalyst inhibition or side reactions. However, many successful syntheses are performed without protecting groups, relying instead on careful optimization of reaction conditions.
Q4: What are the common byproducts I should expect?
A4: The most common byproduct is the homocoupling of phenylboronic acid to form biphenyl. Another potential byproduct is the debrominated starting material, salicylic acid. Incomplete reaction will also leave unreacted 5-bromosalicylic acid.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved through a combination of techniques. An initial acid-base workup can help remove non-acidic impurities. This is often followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst2. Inappropriate Base3. Suboptimal Solvent4. Low Reaction Temperature | 1. Ensure the use of a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that readily forms the active Pd(0) species.[2] 2. Screen different bases. Inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are commonly used. The choice of base can be solvent-dependent.[2][3] 3. A mixed solvent system, such as dioxane/water or THF/water, is often effective. Ensure solvents are properly degassed.[2] 4. Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring the reaction progress by TLC or LC-MS.[2] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Excess Pd(II) at the start of the reaction | 1. Rigorously degas all solvents and ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen).[2] 2. Use a Pd(0) pre-catalyst or ensure that the Pd(II) source is rapidly reduced to Pd(0) in situ.[1] |
| Formation of Debrominated Starting Material | 1. Presence of Protic Impurities2. Certain Ligand/Catalyst Systems | 1. Use anhydrous solvents and ensure starting materials are dry.2. If debromination is a persistent issue, consider screening different phosphine ligands for the palladium catalyst. |
| Difficulty in Product Purification | 1. Co-elution of Product and Byproducts2. Poor Crystallization | 1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider derivatizing the carboxylic acid to an ester for easier separation, followed by hydrolysis.2. Screen a variety of solvent systems for recrystallization. Ensure the crude product is sufficiently pure before attempting recrystallization. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various parameters on the yield of biphenyl carboxylic acids synthesized via Suzuki-Miyaura coupling. While specific yields for this compound may vary, these trends provide a valuable starting point for optimization.
Table 1: Effect of Different Bases on Yield
| Base | Typical Solvent System | General Yield Range (%) | Notes |
| K₂CO₃ | Dioxane/H₂O, DMF/H₂O | 70-95 | A commonly used and effective base.[4][5] |
| Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 65-90 | Another effective and economical choice.[3] |
| K₃PO₄ | Dioxane, Toluene | 75-98 | Often used in anhydrous conditions and can be very effective.[2] |
| Cs₂CO₃ | Dioxane, THF | 80-98 | A stronger base that can be beneficial for less reactive substrates.[2] |
Table 2: Effect of Solvent on Yield
| Solvent System | Typical Base | General Yield Range (%) | Notes |
| Dioxane/H₂O (4:1) | K₂CO₃, K₃PO₄ | 75-98 | A versatile and widely used system.[2] |
| Toluene/H₂O (2:1) | Na₂CO₃, K₃PO₄ | 70-95 | Good for reactions at higher temperatures.[2] |
| THF/H₂O (4:1) | Cs₂CO₃, K₂CO₃ | 70-92 | Another effective ethereal solvent system.[2] |
| DMF/H₂O (1:1) | K₂CO₃ | 70-98 | A polar aprotic solvent that can aid in substrate solubility.[4] |
Table 3: Effect of Temperature and Reaction Time
| Temperature (°C) | Typical Reaction Time (h) | Expected Outcome |
| Room Temperature | 12-24 | Generally slow for aryl bromides, may result in low conversion. |
| 60-80 | 4-12 | A good starting point for optimization.[6] |
| 80-110 | 2-8 | Often optimal for driving the reaction to completion.[2] |
| >110 | 1-4 | May lead to catalyst decomposition and increased byproduct formation. |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
5-bromosalicylic acid (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromosalicylic acid, phenylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Visualizations
References
Technical Support Center: Synthesis of Substituted Biphenyl Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of substituted biphenyl carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted biphenyl carboxylic acids?
A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1] Other notable methods include the Ullmann reaction and, less commonly, Negishi and Stille couplings.[2][3] The choice of method often depends on the nature of the substituents, substrate availability, and desired functional group tolerance.[2]
Q2: Why is the Suzuki-Miyaura coupling often the preferred method?
A2: The Suzuki-Miyaura coupling is favored due to its mild reaction conditions, broad functional group tolerance, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic, easily removable boron-containing byproducts.[2][4]
Q3: What are the main challenges when synthesizing sterically hindered biphenyls, such as those with multiple ortho-substituents?
A3: Steric hindrance poses a significant challenge, often leading to low reaction rates and yields.[5] The bulky groups can impede the necessary bond rotation and prevent the coupling partners from adopting the required geometry for the reaction to proceed efficiently.[6][7] Overcoming this often requires the use of specialized bulky phosphine ligands (e.g., XPhos, SPhos) and careful optimization of reaction conditions.[5]
Q4: Can the carboxylic acid group interfere with the coupling reaction?
A4: Yes, the carboxylic acid group can be problematic. It can act as a coordinating species to the metal catalyst, potentially inhibiting its activity. Additionally, under certain conditions, undesirable side reactions such as decarboxylation can occur, especially at elevated temperatures.[8][9] It is sometimes advantageous to protect the carboxylic acid group as an ester and deprotect it after the coupling reaction.
Q5: How can I purify my crude substituted biphenyl carboxylic acid?
A5: Purification can be challenging due to the presence of reaction intermediates, byproducts, and heavy metal catalyst residues.[10] Common purification techniques include recrystallization, column chromatography on silica gel, and washing with appropriate solvents.[11][12] In some cases, converting the carboxylic acid to its salt can facilitate purification by altering its solubility.[10]
Troubleshooting Guides
Suzuki-Miyaura Coupling
This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling for the synthesis of substituted biphenyl carboxylic acids.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-001 | Low or No Product Formation | Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated.[11] | - Ensure strict anaerobic conditions to prevent oxidation.[11]- Use a pre-catalyst that readily forms Pd(0).[11]- Select a ligand that stabilizes the Pd(0) species.[11] |
| Poor Quality Reagents: Impurities in aryl halide, boronic acid, or solvents.[11] | - Purify reagents before use.- Use anhydrous, high-purity solvents.[11] | ||
| SMC-002 | Significant Homocoupling of Boronic Acid | Oxygen in the Reaction: Promotes oxidative homocoupling.[11] | - Thoroughly degas all solvents and reagents before use.[11] |
| Inappropriate Base: Strong bases can accelerate boronic acid decomposition.[11] | - Use milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[11] | ||
| SMC-003 | Protodeboronation of Boronic Acid | Presence of Protic Solvents/Impurities: Water or other protic species can replace the boron group with hydrogen.[11] | - Use anhydrous solvents and reagents.[11]- Consider using more stable boronic esters (e.g., pinacol esters).[11] |
| SMC-004 | Reaction Stalls Before Completion | Catalyst Deactivation or Ligand Decomposition: The catalyst may precipitate, or the ligand may degrade under reaction conditions.[11] | - Use more robust ligands, such as bulky biaryl phosphines (e.g., XPhos, SPhos).[11]- Increase catalyst loading, but be mindful of costs and potential side reactions.[11] |
| SMC-005 | Decarboxylation of Product | High Reaction Temperature: The carboxylic acid moiety can be lost as CO₂ at elevated temperatures.[8] | - Screen lower reaction temperatures.- Consider protecting the carboxylic acid as an ester. |
Ullmann Coupling
This guide provides troubleshooting for the copper-catalyzed Ullmann coupling.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| UC-001 | Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active species is often Cu(I).[13] | - Use a fresh, high-purity copper(I) salt (e.g., CuI).[13]- Consider in situ activation of the copper catalyst.[13] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the substrates.[13] | - Screen various ligands such as amino acids (e.g., N-methylglycine) or phenanthrolines.[13][14] | ||
| High Reaction Temperatures: Traditional Ullmann reactions require harsh conditions, which can lead to substrate decomposition.[3][15] | - If using a modern ligand system, start with milder temperatures (40-120 °C).[13]- If decomposition is observed, lower the temperature. | ||
| UC-002 | Formation of Side Products (e.g., debromination) | Protic Impurities: Water or other protic species can lead to the reduction of the aryl halide.[13] | - Use anhydrous solvents and reagents and ensure glassware is thoroughly dried.[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[11]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent mixture to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
General Protocol for Ullmann Coupling
This protocol is a general guideline for a modern, ligand-accelerated Ullmann coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aryl carboxylic acid (as the nucleophile, may require conversion to a salt) or another aryl partner (1.2 mmol, 1.2 equiv)
-
Copper(I) source (e.g., CuI, 0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, 0.2 mmol, 20 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF or Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, coupling partner, copper source, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with an aqueous solution (e.g., ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low yield in biphenyl synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JP2664467B2 - Purification method of biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical development.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via three primary synthetic routes: Suzuki-Miyaura Coupling, Kolbe-Schmitt Reaction, and Ullmann Condensation.
Low or No Product Yield
| Potential Cause | Suggested Solution | Applicable Synthesis Route(s) |
| Inactive Catalyst | Use a fresh, high-purity catalyst. For Suzuki-Miyaura, ensure the palladium catalyst is not oxidized. For Ullmann, consider in-situ activation of the copper catalyst. | Suzuki-Miyaura, Ullmann Condensation |
| Improper Base Selection or Amount | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; KOH, NaOH for Kolbe-Schmitt). The base is crucial for the catalytic cycle and phenoxide formation.[1] | All |
| Suboptimal Reaction Temperature | Optimize the temperature. Suzuki-Miyaura reactions are often run at elevated temperatures (e.g., 80-110 °C).[2] Kolbe-Schmitt requires high temperatures (125-150°C) and pressure.[3] Ullmann reactions traditionally require very high temperatures (>200 °C).[4] | All |
| Presence of Water or Oxygen | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for Suzuki-Miyaura and Ullmann reactions.[5] | Suzuki-Miyaura, Ullmann Condensation |
| Poor Quality Starting Materials | Ensure the purity of starting materials, as impurities can interfere with the reaction. | All |
| Incorrect Solvent | Select an appropriate solvent system. For Suzuki-Miyaura, common solvents include toluene/water or dioxane/water mixtures. For Kolbe-Schmitt, the reaction is often run without a solvent or in a high-boiling solvent. For Ullmann, high-boiling polar solvents like DMF or nitrobenzene are used.[4] | All |
Formation of Significant Side Products/Impurities
| Potential Cause | Suggested Solution | Applicable Synthesis Route(s) |
| Homocoupling of Boronic Acid | Degas the reaction mixture thoroughly to remove oxygen. Optimize the catalyst and ligand system. | Suzuki-Miyaura |
| Debromination/Dehalogenation | Use milder reaction conditions (lower temperature, less reactive base). Ensure the absence of protic impurities. | Suzuki-Miyaura, Ullmann Condensation |
| Formation of Isomeric Products | In the Kolbe-Schmitt reaction, the choice of alkali metal hydroxide can influence regioselectivity. Potassium hydroxide tends to favor the formation of the para-isomer.[3] | Kolbe-Schmitt Reaction |
| Unreacted Starting Materials | Increase reaction time or temperature. Ensure efficient stirring. Check the stoichiometry of reagents. | All |
Difficulties in Product Purification
| Potential Cause | Suggested Solution |
| Co-eluting Impurities in Chromatography | Optimize the mobile phase composition and gradient. Consider using a different stationary phase. |
| Poor Crystallization | Screen different solvent systems for recrystallization. Common solvents for similar carboxylic acids include aqueous ethanol or benzene/petroleum ether mixtures.[6] |
| Product is an Oil or Gummy Solid | Attempt to form a salt of the carboxylic acid to induce crystallization. |
| Residual Catalyst Contamination | For palladium, consider treatment with a scavenger resin or activated carbon. For copper, acidic workup and washing can help remove residual metal. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally provides the highest yield for this compound?
A1: The Suzuki-Miyaura coupling is often favored for its high yields, mild reaction conditions, and broad functional group tolerance.[2] However, the optimal route can depend on the scale of the synthesis and the availability of starting materials.
Q2: How can I minimize the formation of the homocoupled biphenyl byproduct in my Suzuki-Miyaura reaction?
A2: The homocoupling of the boronic acid is often promoted by the presence of oxygen. Therefore, it is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Q3: In the Kolbe-Schmitt reaction, how can I favor the carboxylation at the 3-position of 4-hydroxybiphenyl?
A3: The regioselectivity of the Kolbe-Schmitt reaction is influenced by the cation of the phenoxide. While sodium phenoxide tends to give ortho-carboxylation, potassium phenoxide can favor para-carboxylation.[3] For 4-hydroxybiphenyl, the electronic and steric effects of the phenyl group will also influence the position of carboxylation. Experimental optimization of the base and reaction conditions is necessary.
Q4: My Ullmann condensation is not proceeding to completion. What can I do?
A4: Ullmann reactions are notoriously sensitive to reaction conditions. Ensure your copper catalyst is active; you may need to activate it before use. These reactions often require high temperatures (above 200 °C) and extended reaction times.[4] Using a high-boiling point polar solvent such as DMF or nitrobenzene can also be beneficial.
Q5: What is a good starting point for purifying the crude this compound?
A5: A common purification strategy involves an acidic workup to protonate the carboxylate, followed by extraction into an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, or by column chromatography on silica gel.[6]
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of biphenyl carboxylic acids via the three main routes. Note that optimal conditions for this compound may require further optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Biphenyl Carboxylic Acid Synthesis [7][8]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | 3-Bromo-4-hydroxybenzoic acid | 3-Iodo-4-hydroxybenzoic acid | 3-Bromo-4-(methoxymethoxy)benzoic acid |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | [PdCl₂(NH₂CH₂COOH)₂] |
| Base | K₂CO₃ | Na₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Water | Dioxane/Water | Water |
| Temperature | 80-100 °C | 85 °C | Room Temperature |
| Typical Yield | >80% | >85% | >90% |
Table 2: Kolbe-Schmitt Reaction Conditions [3][4]
| Parameter | General Condition |
| Starting Material | 4-Hydroxybiphenyl |
| Base | Potassium Hydroxide (KOH) |
| Reactant | Carbon Dioxide (CO₂) |
| Pressure | High Pressure (e.g., 100 atm) |
| Temperature | 125-150 °C |
| Notes | The use of potassium hydroxide generally favors para-carboxylation. Yields can be variable and optimization is often required. |
Table 3: Ullmann Condensation Conditions for Biphenyl Synthesis [4]
| Parameter | General Condition |
| Aryl Halide | 3-Iodo-4-hydroxybenzoic acid |
| Coupling Partner | Benzene (as solvent and reactant) or Phenyl derivative |
| Catalyst | Copper (Cu) powder or Cu(I) salt |
| Temperature | > 200 °C |
| Solvent | High-boiling polar solvent (e.g., DMF, Nitrobenzene) or neat |
| Notes | This reaction often requires harsh conditions and may result in lower yields compared to Suzuki-Miyaura coupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-4-hydroxybenzoic acid (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1) or dioxane/water (4:1).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low product yield.
References
- 1. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2019212233A1 - Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid] - Google Patents [patents.google.com]
- 6. 4-HYDROXY-4'-METHYL-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Resolving Impurities in 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid Samples
Welcome to the technical support center for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in my this compound sample?
A1: Impurities can originate from various stages of the manufacturing process. The most common sources include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Intermediates: Species formed during the reaction that have not fully converted to the final product.
-
Byproducts: Unwanted molecules generated from side reactions.
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., palladium), and ligands used in the synthesis.
-
Solvents: Residual solvents from the reaction or purification steps.
-
Degradation Products: Impurities formed by the breakdown of the final compound during storage or handling.
Q2: My sample of this compound has a faint color. What could be the cause?
A2: A faint coloration in your sample is often indicative of residual palladium catalyst from a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is a common method for synthesizing biphenyl compounds. It could also be due to the presence of colored organic byproducts.
Q3: I am observing unexpected peaks in the HPLC analysis of my sample. How can I identify these unknown impurities?
A3: Identifying unknown impurities typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for determining the molecular weights of the impurities. For structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable. Comparing the spectral data of the impurities with those of potential byproducts and starting materials can lead to their identification.
Q4: What are the regulatory guidelines for impurity levels in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for impurities in new drug substances. According to ICH Q3A(R2), impurities present at a level of 0.10% or higher should be reported, and those present at 0.15% or the daily intake of 1.0 mg (whichever is lower) should be identified and characterized. For unusually potent or toxic impurities, the threshold for identification and qualification may be lower.
Troubleshooting Guides
This section provides a structured approach to resolving common impurity-related issues.
Issue 1: Presence of Starting Material Residues
-
Symptoms:
-
NMR or HPLC analysis shows peaks corresponding to known starting materials.
-
The melting point of the sample is lower and broader than expected.
-
-
Possible Causes:
-
Incomplete reaction.
-
Inefficient purification.
-
-
Resolution Workflow:
Caption: Troubleshooting workflow for starting material impurities.
Issue 2: Contamination with Process-Related Byproducts
-
Symptoms:
-
Mass spectrometry (MS) data indicates the presence of species with molecular weights corresponding to potential byproducts (e.g., homocoupled products).
-
Complex proton and carbon NMR spectra with unassignable peaks.
-
-
Possible Causes:
-
Side reactions occurring during synthesis (e.g., homocoupling in Suzuki-Miyaura reactions).
-
Suboptimal reaction conditions favoring byproduct formation.
-
-
Resolution Workflow:
Caption: Troubleshooting workflow for process-related byproducts.
Data on Potential Impurities
The following table summarizes potential impurities that may be encountered in samples of this compound, particularly when synthesized via a Suzuki-Miyaura cross-coupling reaction.
| Impurity Type | Potential Impurity Name | Probable Origin | Typical Analytical Signal |
| Starting Material | 4-Hydroxy-3-bromobenzoic acid | Incomplete Suzuki Coupling | Distinct signals in HPLC and NMR corresponding to the starting material. |
| Starting Material | Phenylboronic acid | Incomplete Suzuki Coupling | May be difficult to detect by UV-HPLC; may require derivatization or specialized detection. |
| Byproduct | Biphenyl | Homocoupling of phenylboronic acid | A non-polar peak in reverse-phase HPLC. |
| Byproduct | 4,4'-Dihydroxy-3,3'-biphenyldicarboxylic acid | Homocoupling of 4-hydroxy-3-bromobenzoic acid | A more polar peak in reverse-phase HPLC. |
| Catalyst Residue | Palladium | Suzuki Coupling Catalyst | May cause discoloration; detectable by ICP-MS. |
| Degradation | Decarboxylated Product | Exposure to high heat | A species with a mass loss of 44 Da (CO2). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities with different solubility profiles from the desired product.
-
Solvent Selection:
-
Test the solubility of the impure this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents to test include ethanol, methanol, acetone, and mixtures with water.
-
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Protocol 2: Purification by Column Chromatography
This method is effective for separating the target compound from impurities with different polarities.
-
Stationary Phase and Mobile Phase Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A good solvent system will show good separation between the desired product and the impurities. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the impure sample in a minimum amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
-
Visualizations
Logical Relationship of Impurity Sources
Caption: Sources of impurities affecting final product purity.
Technical Support Center: 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (HBCA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (HBCA) in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving HBCA solutions.
Problem: Unexpectedly low or variable experimental results.
This could be due to the degradation of HBCA in your stock or working solutions.
Troubleshooting Steps:
-
Review your solvent choice: HBCA is slightly soluble in DMSO and methanol.[1] For aqueous buffers, ensure the pH is compatible with the compound's stability. Phenolic compounds can be susceptible to degradation at certain pH values.[2]
-
Assess storage conditions: Stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light to minimize degradation.[1] For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
-
Evaluate light exposure: Phenolic compounds can be light-sensitive.[2][3] Minimize the exposure of your solutions to ambient and UV light. Use amber vials or cover your containers with aluminum foil.
-
Consider the age of the solution: Prepare fresh working solutions from a recently prepared stock solution for critical experiments.
Problem: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
New peaks may indicate the formation of degradation products.
Troubleshooting Steps:
-
Perform a forced degradation study: To confirm if the new peaks are related to HBCA, you can intentionally degrade a sample of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4] Comparing the chromatograms of the stressed and unstressed samples can help identify the degradation products.
-
Analyze the degradation products: If your analytical method includes mass spectrometry (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peaks to help elucidate their structures. Potential degradation pathways for phenolic compounds include oxidation of the hydroxyl group and for carboxylic acids, decarboxylation.[5][6]
-
Optimize your chromatographic method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all potential degradation products. This is a key aspect of a "stability-indicating method".[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving HBCA?
A1: HBCA is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For biological experiments, DMSO is commonly used to prepare concentrated stock solutions that are then diluted into aqueous buffers. It is crucial to ensure the final concentration of DMSO in the assay is low enough to not affect the experimental outcome. The solubility of carboxylic acids in organic solvents can sometimes be enhanced by the presence of a small amount of water.[7]
Q2: How should I store my HBCA solutions to ensure stability?
A2: For optimal stability, it is recommended to store stock solutions of HBCA at -20°C in tightly sealed vials under an inert atmosphere.[1] To prevent degradation from light exposure, use amber vials or wrap the vials in aluminum foil.[2][3] It is also good practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: My experimental results are inconsistent. Could HBCA be degrading in my aqueous experimental buffer?
A3: Yes, this is a possibility. The stability of phenolic compounds can be pH-dependent.[8] It is advisable to evaluate the stability of HBCA in your specific experimental buffer. You can do this by incubating a solution of HBCA in the buffer for the duration of your experiment and analyzing samples at different time points by a validated analytical method like HPLC.
Q4: What are the likely degradation pathways for HBCA in solution?
A4: While specific degradation pathways for HBCA are not extensively documented in the literature, based on its chemical structure (a phenol and a carboxylic acid on a biphenyl scaffold), potential degradation pathways include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures. This can be accelerated by the presence of metal ions or exposure to oxygen.[4]
-
Decarboxylation: The carboxylic acid group could be lost as carbon dioxide, particularly under thermal stress.[6]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the aromatic system.[1]
Q5: How can I develop a stability-indicating HPLC method for HBCA?
A5: A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2] The general steps to develop such a method are:
-
Forced Degradation: Subject HBCA to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[4]
-
Method Development: Screen different HPLC columns (e.g., C18, C8, Phenyl), mobile phase compositions (e.g., acetonitrile/water or methanol/water with acidic or basic modifiers), and detector wavelengths to achieve optimal separation of HBCA from its degradation products. A photodiode array (PDA) detector is useful for identifying the optimal detection wavelength.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Recommended Starting Conditions for Forced Degradation Studies of HBCA
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Monitor for degradation at intermediate time points. |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at 60°C | Phenolic compounds can be particularly sensitive to basic conditions. |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours at room temperature | Protect from light during the study. |
| Thermal Degradation | 60°C - 80°C (in solution and as solid) | 24 - 72 hours | Compare the stability in different solvents and in the solid state. |
| Photostability | ICH Q1B guidelines (UV and visible light) | As per guidelines | Expose both solid and solution samples to light. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Prepare Stock Solution: Accurately weigh HBCA and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Stress Samples:
-
Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal: Place an aliquot of the stock solution in an oven at 60°C.
-
Photolytic: Expose an aliquot of the stock solution to a light source as specified in ICH Q1B guidelines.
-
Control: Keep an aliquot of the stock solution under normal storage conditions (e.g., -20°C, protected from light).
-
-
Incubation: Incubate the stress samples for a predetermined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Initial Method Scouting:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Detection: Use a PDA detector to monitor the elution over a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection of the parent compound and any degradation products.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to see if all degradation products are resolved from the parent peak.
-
Adjust the mobile phase composition (e.g., change the organic solvent to methanol, alter the pH of the aqueous phase), the gradient profile, and the column temperature to improve the resolution of critical peak pairs.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method for specificity, linearity, range, accuracy, precision, and robustness as per regulatory guidelines (e.g., ICH Q2(R1)).
-
Mandatory Visualization
Caption: Workflow for assessing the stability of HBCA.
Caption: Factors influencing the stability of HBCA in solution.
References
- 1. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Troubleshooting HPLC Separation of Biphenyl Carboxylic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of biphenyl carboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of biphenyl carboxylic acid isomers so challenging?
The separation of biphenyl carboxylic acid isomers is difficult due to their very similar physicochemical properties. Positional isomers often have nearly identical polarity and pKa values, making it challenging to achieve differential retention on a stationary phase. Enantiomers, being non-superimposable mirror images, require a chiral environment for separation.
Q2: What is the most critical parameter to optimize for separating these isomers?
For acidic compounds like biphenyl carboxylic acids, the pH of the mobile phase is the most critical parameter.[1][2][3][4][5] Small adjustments in pH can significantly alter the ionization state of the carboxylic acid group, thereby affecting retention and selectivity.[2][4]
Q3: How do I choose the correct mobile phase pH?
The ideal mobile phase pH should be approximately 2 pH units away from the pKa of the analytes to ensure they are either fully protonated or fully deprotonated.[2] Operating near the pKa will result in a mixture of ionized and non-ionized forms, leading to poor peak shape and difficult-to-reproduce results.[4] For carboxylic acids, a lower pH (e.g., pH 2.5-3.5) is generally used to suppress ionization and increase retention in reversed-phase HPLC.[2][6]
Q4: What type of column is best suited for separating biphenyl carboxylic acid isomers?
The choice of column depends on the specific isomers being separated.
-
For positional isomers: A standard C18 column is a good starting point. However, columns with different selectivities, such as biphenyl or phenyl-hexyl phases, can offer improved separation by leveraging π-π interactions with the aromatic rings of the analytes.[6]
-
For enantiomers (chiral isomers): A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating enantiomers of carboxylic acids.[7]
Q5: My peaks are tailing. What can I do to improve the peak shape?
Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups.[8] To mitigate this:
-
Adjust Mobile Phase pH: Ensure the pH is low enough to fully suppress the ionization of the carboxylic acid group.[9]
-
Use a High-Purity Column: Employ a modern, high-purity, end-capped silica column to minimize silanol interactions.[9]
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[9]
Q6: My retention times are shifting from one injection to the next. What is the cause?
Unstable retention times can be due to several factors:[8][10]
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence, especially when using gradient elution.[10]
-
Mobile Phase Instability: Prepare fresh mobile phase daily and keep it well-sealed to prevent evaporation of the organic component, which can alter the solvent strength.[9]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[10]
-
Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow rate.[10]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Isomers
Question: My biphenyl carboxylic acid isomer peaks are not separating and are eluting together. How can I improve the resolution?
Answer: Poor resolution is a common problem when separating closely related isomers. A systematic approach to optimizing your method is required.
Troubleshooting Workflow for Poor Resolution
References
- 1. veeprho.com [veeprho.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 4. moravek.com [moravek.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed cross-coupling of a substituted aryl halide with a substituted arylboronic acid. For this target molecule, a common approach is the coupling of 3-bromo-4-hydroxybenzoic acid with phenylboronic acid.
-
Kolbe-Schmitt Reaction: This reaction introduces a carboxylic acid group onto a phenol. In this case, 4-phenylphenol is carboxylated using an alkali metal hydroxide and carbon dioxide under pressure.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The side reactions depend on the chosen synthetic route:
-
For Suzuki-Miyaura Coupling:
-
Homo-coupling: The boronic acid can couple with itself to form biphenyl.
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom.
-
Catalyst decomposition: The palladium catalyst can precipitate as palladium black, reducing catalytic activity.
-
-
For Kolbe-Schmitt Reaction:
-
Isomer formation: The primary side product is the isomeric 2-hydroxy-[1,1'-biphenyl]-5-carboxylic acid, where carboxylation occurs at the other ortho position to the hydroxyl group.
-
Dicarboxylation: Under harsh conditions, a second carboxyl group can be introduced.
-
Incomplete reaction: Unreacted 4-phenylphenol may remain in the product mixture.
-
Q3: How can I purify the final product and remove the side products?
A3: Purification strategies depend on the impurities present:
-
General Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common first step.
-
Removal of Isomeric Acids (from Kolbe-Schmitt): Isomers can sometimes be separated by fractional crystallization due to differences in solubility. If this is not effective, column chromatography on silica gel is a reliable method.
-
Removal of Homo-coupled Biphenyl (from Suzuki): Biphenyl is non-polar and can typically be removed from the more polar carboxylic acid product by column chromatography.
-
Removal of Palladium Residues: Treating the reaction mixture with activated charcoal can help remove residual palladium. Specialized palladium scavengers are also commercially available.
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor quality of boronic acid. 4. Presence of oxygen in the reaction. | 1. Use a fresh batch of palladium catalyst. 2. Ensure the base is fully dissolved and use a stronger base if necessary (e.g., Cs2CO3). 3. Use freshly opened or purified boronic acid. 4. Thoroughly degas the reaction mixture and maintain an inert atmosphere (N2 or Ar). |
| Significant Homo-coupling of Boronic Acid | 1. Slow oxidative addition of the aryl halide. 2. High catalyst loading. | 1. Consider a more reactive aryl halide (e.g., iodide instead of bromide). 2. Reduce the catalyst loading. |
| Formation of Palladium Black | 1. High reaction temperature. 2. Presence of impurities. | 1. Lower the reaction temperature. 2. Ensure all reagents and solvents are pure. |
Kolbe-Schmitt Reaction Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | 1. Incomplete formation of the phenoxide salt. 2. Insufficient CO2 pressure or temperature. 3. Presence of water in the reaction. | 1. Ensure the phenol is completely deprotonated by the base before introducing CO2. 2. Increase the CO2 pressure and/or reaction temperature within the recommended range. 3. Use anhydrous conditions for the formation of the phenoxide. |
| High Proportion of Isomeric Side Product | 1. The choice of alkali metal hydroxide can influence regioselectivity. | 1. For ortho-carboxylation, sodium hydroxide is generally preferred over potassium hydroxide. |
| Presence of Unreacted 4-Phenylphenol | 1. Incomplete reaction. | 1. Increase the reaction time, temperature, or CO2 pressure. |
Quantitative Data
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl2(NH2CH2COOH)2] | K2CO3 | Water | 95 | |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl2⊂dmβ-CD | Na2CO3 | Water/MeOH | >98 | |
| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd/C | Na2CO3 | MeOH/H2O | 82 (one-pot) |
Table 2: Product Distribution in the Kolbe-Schmitt Reaction of Phenol
| Phenoxide Salt | Temperature (°C) | Pressure (atm) | ortho-Product (Salicylic Acid) (%) | para-Product (4-Hydroxybenzoic Acid) (%) |
| Sodium Phenoxide | 125 | 100 | ~90 | ~10 |
| Potassium Phenoxide | 200 | 100 | Low | High |
Note: Data for phenol is illustrative of the general principles of regioselectivity in the Kolbe-Schmitt reaction. The exact product ratios for 4-phenylphenol may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.
Materials:
-
3-Bromo-4-hydroxybenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
n-Propanol
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
-
Activated charcoal
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-hydroxybenzoic acid (1.0 eq), phenylboronic acid (1.1 eq), and n-propanol.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 15 minutes to dissolve the solids.
-
To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), a 2M aqueous solution of sodium carbonate (1.3 eq), and deionized water.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with a 5% sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, add activated charcoal, and stir for 10 minutes.
-
Filter the mixture through celite and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol is a general procedure for the carboxylation of a phenol.
Materials:
-
4-Phenylphenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO2) gas
-
Sulfuric acid (H2SO4)
-
Water (deionized)
Procedure:
-
Place 4-phenylphenol in a high-pressure autoclave.
-
Add an equimolar amount of sodium hydroxide and heat under vacuum to form the dry sodium phenoxide salt.
-
Pressurize the autoclave with carbon dioxide to approximately 100 atm and heat to 125-150 °C.
-
Maintain the reaction at this temperature and pressure for several hours.
-
Cool the autoclave to room temperature and slowly vent the excess CO2.
-
Dissolve the solid product in water and acidify with sulfuric acid to precipitate the carboxylic acid products.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product, a mixture of this compound and its isomer, can be purified by fractional crystallization or column chromatography.
Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Side Reactions in Synthesis
Caption: Common side reactions in the synthesis pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Scaling Up the Production of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for efficient and scalable production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Suzuki-Miyaura cross-coupling reaction.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SC-01 | Low or No Product Formation | - Inactive or degraded palladium catalyst.- Poor quality of starting materials (e.g., wet solvents, impure reagents).- Inappropriate base or ligand selection.- Reaction temperature is too low. | - Use a fresh, high-quality palladium catalyst.- Ensure all solvents and reagents are anhydrous.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ligands (e.g., phosphine-based ligands).- Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| SC-02 | Formation of Significant Byproducts | - Homocoupling: Reaction of the boronic acid with itself.- Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.- Hydroxylation of the aryl halide. | - To minimize homocoupling, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- To prevent protodeboronation, use anhydrous conditions and consider using a boronic ester instead of the acid.- Hydroxylation can sometimes be suppressed by using milder reaction conditions. |
| SC-03 | Incomplete Reaction | - Insufficient reaction time.- Catalyst deactivation.- Poor mixing or mass transfer issues, especially at a larger scale. | - Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary.- If catalyst deactivation is suspected, a higher catalyst loading or a more robust catalyst may be needed.- Ensure efficient stirring, particularly in larger reactors, to maintain a homogeneous reaction mixture.[1] |
| PU-01 | Difficulty in Product Purification | - Presence of closely related impurities.- Product co-precipitating with inorganic salts.- Product oiling out during crystallization. | - For closely related impurities, column chromatography may be necessary.- To remove inorganic salts, ensure thorough washing of the crude product with water after filtration.[2]- For crystallization issues, screen different solvent systems and control the cooling rate. |
| SU-01 | Poor Yield Upon Scale-Up | - Inefficient heat transfer in larger reactors.- Changes in mixing efficiency.- Increased impact of minor side reactions. | - Optimize the reactor design and agitation for efficient heat transfer and mixing.- Re-optimize reaction parameters (e.g., temperature, addition rates) at the larger scale.- Identify and quantify byproducts to understand and mitigate their formation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the large-scale production of this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and scalable method for the synthesis of biphenyl derivatives.[3] This typically involves the reaction of a substituted aryl halide (e.g., 3-bromo-4-hydroxybenzoic acid) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.
Q2: How can I minimize palladium contamination in the final product?
A2: Reducing palladium levels is crucial in pharmaceutical applications. Techniques include using a heterogeneous catalyst that can be filtered off, or employing palladium scavengers after the reaction is complete.[4][5] Optimization of the reaction to use lower catalyst loadings can also be beneficial.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations include the handling of flammable organic solvents, the pyrophoric nature of some palladium catalysts, and the potential for exothermic reactions. A thorough risk assessment should be conducted before any scale-up activities. Ensure proper ventilation and have appropriate personal protective equipment.
Q4: How can I improve the crystallization and isolation of the final product?
A4: Effective crystallization is key to achieving high purity. This can be achieved by carefully selecting the crystallization solvent, controlling the cooling rate, and seeding the solution with a small amount of pure product to induce crystallization.[6][7] Washing the filtered product with a suitable solvent will help remove residual impurities.
Data Presentation
The following tables provide a summary of typical reaction parameters for the Suzuki-Miyaura synthesis of biphenyl carboxylic acids at different scales. Note that these are representative values and may require optimization for the specific synthesis of this compound.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Reactant Ratio (Aryl Halide:Boronic Acid) | 1 : 1.1-1.5 | 1 : 1.05-1.2 |
| Catalyst Loading (mol%) | 0.1 - 1.0 | 0.05 - 0.5 |
| Solvent Volume (L/kg of Aryl Halide) | 10 - 20 | 5 - 15 |
| Reaction Temperature (°C) | 80 - 110 | 80 - 100 |
| Reaction Time (hours) | 4 - 12 | 6 - 18 |
Table 2: Typical Yields and Purity at Different Scales
| Scale | Typical Yield (%) | Typical Purity (%) |
| Lab Scale | 85 - 95 | > 98 (after chromatography) |
| Pilot Scale | 75 - 90 | > 99 (after crystallization) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Lab Scale)
This protocol describes a general procedure for the synthesis of a biphenyl carboxylic acid via Suzuki-Miyaura coupling. This should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
3-Bromo-4-hydroxybenzoic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask, combine 3-bromo-4-hydroxybenzoic acid, phenylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[2][8]
Visualizations
Caption: Synthesis of this compound via Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting common issues during synthesis scale-up.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. www1.udel.edu [www1.udel.edu]
managing poor solubility of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the poor solubility of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (CAS No. 323-87-5) in experimental settings.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: The compound won't dissolve in my initial solvent.
Q: I'm trying to make a stock solution, but the solid powder is not dissolving. What should I do?
A: this compound is a solid that is practically insoluble in water and has limited solubility in common organic solvents.[1][2] Initial dissolution often requires a combination of techniques.
Recommended Actions:
-
Select an appropriate organic solvent: Start with a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common first choices.[1][3]
-
Apply gentle heat: Warming the solution can significantly increase the solubility of the compound.[4][5] Use a water bath set to 30-40°C.
-
Use sonication: An ultrasonic bath can help break up solid agglomerates and accelerate the dissolution process.[5][6]
-
Consider a basic solution: As a carboxylic acid, its solubility dramatically increases at a pH above its pKa due to salt formation.[7] You can add a small amount of a base like 1N NaOH to your solvent to aid dissolution.
Below is a decision workflow to guide your troubleshooting process.
Issue 2: The compound precipitates when diluted into aqueous media.
Q: I successfully made a high-concentration stock in DMSO, but when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium), it immediately crashes out. Why is this happening and how can I prevent it?
A: This is a common problem for poorly soluble compounds prepared in a high percentage of organic co-solvent. The dramatic change in solvent polarity upon dilution into an aqueous medium reduces the compound's solubility, causing precipitation.
Possible Causes & Solutions:
-
Final Co-solvent Concentration is Too Low: The final concentration of the organic solvent (like DMSO) in your aqueous medium may be insufficient to keep the compound dissolved.
-
Solution: While you want to minimize co-solvent concentration to avoid toxicity, ensure it is high enough to maintain solubility. Often, a final DMSO concentration of 0.1% to 0.5% is tolerable in cell culture and can be sufficient. Test a range of final concentrations.
-
-
pH of the Aqueous Medium: this compound is an acidic compound. If the pH of your final aqueous solution is below its pKa (estimated to be in the 3-5 range), the compound will be in its neutral, less soluble form.
-
Solution: Ensure the pH of your final buffer or medium is well above the compound's pKa (e.g., pH 7.4). Most standard cell culture media and PBS buffers are in this range, but it's crucial to confirm. The basicity helps form the more soluble carboxylate salt.[7]
-
-
Method of Dilution: The way you dilute the stock can influence precipitation.
-
Solution: Add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can initiate precipitation.
-
Issue 3: I'm observing low or inconsistent bioactivity in my assays.
Q: My experimental results are not reproducible, and I suspect it's due to the compound's solubility. How can I confirm this and improve my assay?
A: Inconsistent dissolution or precipitation can lead to a lower effective concentration of the compound than intended, causing variable results.
Recommended Actions:
-
Visually Inspect Your Solutions: Before adding to your assay, hold your prepared working solutions up to a light source. Look for any cloudiness, Tyndall effect (light scattering), or visible precipitate. Do this for both freshly prepared solutions and those that have been sitting at the experimental temperature for some time.
-
Filter Your Working Solutions: After dilution, filter the solution through a 0.22 µm syringe filter. This will remove any undissolved micro-precipitates. Be aware that this may lower the actual concentration if significant precipitation has occurred.
-
Use Solubilizing Excipients: For in vivo or more complex in vitro models, consider formulation strategies that enhance solubility.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A: The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₃ | [1][10] |
| Molecular Weight | 214.22 g/mol | [10][11] |
| Appearance | Solid, white to beige crystalline powder | [1][2] |
| Melting Point | 239-242 °C | [1] |
| Predicted pKa | ~3-5 (typical for carboxylic acids) |
Q2: What are the recommended solvents for making a stock solution?
A: this compound is slightly soluble in DMSO and methanol.[1] For research purposes, DMSO is the most commonly used solvent for creating high-concentration stock solutions.
| Solvent | Solubility | Application Notes |
| DMSO | Slightly Soluble[1] | Recommended for initial stock solution preparation. |
| DMF | Likely Soluble | An alternative to DMSO for stock solutions.[3] |
| Methanol | Slightly Soluble[1] | Can be used, but less common for cell-based assays. |
| Ethanol | Likely Soluble | May be used as a co-solvent.[12] |
| Water | Insoluble[2] | Not suitable as a primary solvent. |
| Aqueous Base (e.g., 1N NaOH) | Soluble | Solubilizes by forming the sodium salt. Useful for certain applications but will alter pH. |
Q3: How does pH affect the solubility of this compound?
A: As a carboxylic acid, the solubility of this compound is highly dependent on pH.
-
At low pH (below its pKa): The carboxylic acid group is protonated (-COOH), making the molecule neutral and poorly water-soluble.
-
At high pH (above its pKa): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This ionic form is significantly more polar and thus more water-soluble.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard method for preparing a stock solution.
Materials:
-
This compound (MW: 214.22 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the Compound: Accurately weigh out 2.14 mg of this compound and place it into a clean vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial. This will yield a final concentration of 10 mM.
-
Promote Dissolution: a. Vortex the mixture vigorously for 1-2 minutes. b. If solids remain, place the vial in a sonicator bath for 10-15 minutes. c. If necessary, gently warm the vial to 30-40°C in a water bath while mixing until the solid is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the serial dilution of a DMSO stock into an aqueous medium.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): a. Dispense 900 µL of your pre-warmed cell culture medium or buffer into a sterile microcentrifuge tube. b. While vortexing the medium, add 100 µL of the 10 mM stock solution dropwise. This creates a 1 mM intermediate solution with 10% DMSO.
-
Prepare Final Working Solution: a. Dispense the required volume of pre-warmed cell culture medium into a sterile tube. For example, for a 10 µM final concentration, use 990 µL of medium. b. While vortexing the medium, add 10 µL of the 1 mM intermediate solution. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup. Use immediately after preparation for best results.
References
- 1. chembk.com [chembk.com]
- 2. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. This compound | C13H10O3 | CID 67584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
preventing degradation of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid during storage.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Action(s) |
| Why has my solid this compound powder changed color (e.g., developed a yellowish tint)? | Photodegradation: Exposure to light, especially UV light, can cause discoloration. | Store the compound in an amber or opaque container to protect it from light. For repackaged tablets, consider using a light-protecting sleeve. |
| Thermal Degradation: Although generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to degradation. | Store the compound at the recommended room temperature (15-30°C or 59-86°F). Avoid storing near heat sources. | |
| I've observed new peaks in my HPLC analysis of a stored sample. What could they be? | Degradation Products: The new peaks likely represent degradation products formed due to exposure to light, acid, or other stress conditions. | Analyze the sample using a validated stability-indicating HPLC method to separate and identify the degradation products. Refer to the "Experimental Protocols" section for a suitable method. Compare the retention times with known degradation products if available. |
| Why is the solubility of my compound different from a fresh batch? | Formation of Less Soluble Degradation Products: Degradation can lead to the formation of new chemical entities with different solubility profiles. | Characterize the degradation products to understand their properties. Re-purify the material if necessary. Ensure proper storage conditions are maintained to prevent further degradation. |
| My aqueous solution of this compound is not stable. Why? | Hydrolytic Degradation: The compound is susceptible to degradation in acidic aqueous solutions, especially at elevated temperatures. | It is not recommended to store aqueous solutions for more than one day. Prepare fresh solutions for your experiments. If a buffered solution is required, consider the pH and potential for acid-catalyzed hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored at room temperature, between 15°C and 30°C (59°F and 86°F)[1]. It is crucial to protect the compound from light and moisture by storing it in a tightly sealed, opaque or amber container[1]. Under these conditions, the crystalline solid is stable for at least four years.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways identified are photodegradation and acid-catalyzed hydrolysis. The compound is relatively stable under alkaline, oxidative, and thermal stress conditions.
-
Photodegradation: Exposure to UV/VIS light can lead to hydroxylation, defluorination, and decarboxylation reactions.
-
Acid Hydrolysis: In the presence of strong acids and heat, minor degradation occurs, leading to the formation of several byproducts.
Q3: What are the known degradation products of this compound?
A3: Studies have identified several degradation products under forced degradation conditions. The major pharmacopeial impurity is biphenyl-4-ol. Under photolytic stress, four main degradation products have been identified (DD-1 to DD-4). Under acidic hydrolysis, three minor degradation products are formed.
Q4: How can I detect and quantify degradation products?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD) is the recommended approach for separating and quantifying this compound from its degradation products. A detailed protocol is provided in the "Experimental Protocols" section. This method allows for the resolution of the active pharmaceutical ingredient from its potential impurities and degradation products.
Q5: Is it safe to use this compound that shows signs of degradation?
A5: The formation of degradation products can affect the purity, potency, and safety of the compound. Some identified photodegradation products have been classified as having a high toxicity potential in silico. Therefore, it is crucial to use the compound within its recommended shelf life and under proper storage conditions to minimize degradation. If degradation is suspected, the material should be re-analyzed for purity and potency before use.
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions based on forced degradation studies.
Table 1: Summary of Degradation under Forced Conditions
| Stress Condition | Reagents and Conditions | Duration | Observed Degradation | Degradation Products |
| Acid Hydrolysis | 1 M HCl at 90°C | 2 hours | ~10% | Three minor, unidentified degradation peaks |
| Base Hydrolysis | 1 M NaOH at 90°C | 2 hours | Stable (No degradation) | Not applicable |
| Oxidation | 5% H₂O₂ at 90°C | 1 hour | Stable (No degradation) | Not applicable |
| Thermal (Dry Heat) | 90°C | 7 hours | Stable (No degradation) | Not applicable |
| Photodegradation | UVA/VIS light (300–800 nm) | 35 hours | 52.45–99.05% (pH dependent) | Four major products (DD-1 to DD-4) |
Table 2: Identified Photodegradation Products
| Degradation Product ID | Proposed Chemical Change |
| DD-1 | Double hydroxylation of the salicylic acid moiety |
| DD-2 | Hydroxylation of the salicylic acid moiety and replacement of a fluorine atom with a hydroxyl group |
| DD-3 | Elimination of the carboxylic acid group |
| DD-4 | Elimination of the carboxylic acid group and replacement of a fluorine atom with a hydroxyl group |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Method
This method is designed to separate this compound from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Column: Zorbax SB-C8 (4.6×250 mm, 5 μm particle size) or equivalent.
-
Mobile Phase: A mixture of 0.05 M phosphoric acid, acetonitrile, and methanol in a ratio of 40:48:12 (v/v/v)[1].
-
Flow Rate: 1 mL/min (isocratic)[1].
-
Detection Wavelength: 228 nm[1].
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 5-100 µg/mL).
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram at 228 nm. The approximate retention time for this compound is 7.9 minutes[2].
-
Degradation products will appear as separate peaks at different retention times.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for inducing degradation to test the stability-indicating properties of the analytical method.
-
Acid Hydrolysis:
-
Dissolve the compound in a small amount of methanol or acetonitrile.
-
Add 1 M hydrochloric acid (HCl).
-
Heat the solution at 90°C for 2 hours[3].
-
Cool, neutralize with 1 M sodium hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a small amount of methanol or acetonitrile.
-
Add 1 M sodium hydroxide (NaOH).
-
Heat the solution at 90°C for 2 hours[3].
-
Cool, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a small amount of methanol or acetonitrile.
-
Add 5% hydrogen peroxide (H₂O₂).
-
Heat the solution at 90°C for 1 hour[3].
-
Cool and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 90°C for 7 hours[3].
-
After cooling, dissolve the sample in methanol or acetonitrile and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound or a solution of the compound to UV/VIS light (e.g., in a photostability chamber) for an extended period (e.g., 35 hours).
-
Prepare the sample for HPLC analysis by dissolving it in a suitable solvent and diluting it with the mobile phase.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The information presented is based on established scientific principles and data from analogous compounds, offering a practical framework for method validation in a drug development context.
Introduction to this compound
This compound is a biphenyl carboxylic acid derivative. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. The selection of an appropriate analytical method is paramount and depends on the specific requirements of the study, such as required sensitivity, sample matrix, and throughput.
Comparison of Analytical Methods
Two of the most common and powerful techniques for the analysis of pharmaceutical compounds are HPLC-UV and UPLC-MS/MS. Each method offers distinct advantages and is suited for different analytical challenges.
A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method provides a cost-effective and widely available technique for routine analysis. It is a robust method suitable for the quantification of the active pharmaceutical ingredient (API) in bulk and in simple formulations.
An Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where the analyte is present at very low concentrations in complex biological matrices like plasma or urine.
The following sections detail the proposed experimental protocols and validation parameters for both methods.
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and UPLC-MS/MS methods are provided below. These protocols are based on methods developed for structurally similar compounds and serve as a strong starting point for method development and validation.[1][2]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed as a stability-indicating assay for the quantification of this compound in bulk drug and simple pharmaceutical formulations.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Biphenyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Standard Solution Preparation:
A stock solution of this compound (100 µg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (for a hypothetical tablet formulation):
Ten tablets are weighed and finely powdered. A portion of the powder equivalent to 10 mg of this compound is accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of methanol is added, and the flask is sonicated for 15 minutes. The volume is made up to the mark with methanol and mixed well. The solution is filtered through a 0.45 µm nylon filter. An aliquot of the filtrate is diluted with the mobile phase to obtain a final concentration within the calibration range.
Method 2: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
This bioanalytical method is designed for the quantification of this compound in human plasma.
Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transition | To be determined by direct infusion of a standard solution. A plausible transition would be based on the molecular weight of the analyte (214.22 g/mol )[3][4]. For example, m/z 213.1 -> 169.1 (loss of CO2). |
| Internal Standard (IS) | A structurally similar compound not expected to be present in the sample, e.g., a stable isotope-labeled version of the analyte or a compound with similar chromatographic and ionization properties. |
Sample Preparation (Human Plasma):
To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard is added. The mixture is vortexed for 1 minute to precipitate proteins. After centrifugation at 10,000 rpm for 10 minutes, the supernatant is transferred to an autosampler vial for injection.
Method Validation
Both methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the key validation parameters and their typical acceptance criteria.
HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity/Selectivity | No interference from blank, placebo, and degradation products at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Range | 80% to 120% of the test concentration. |
| Accuracy (Recovery) | 98.0% to 102.0% for at least three concentration levels. |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C). |
| Stability-Indicating Nature | The method should be able to resolve the analyte peak from peaks of degradation products generated under stress conditions (acid, base, oxidation, thermal, and photolytic).[5][6][7] |
UPLC-MS/MS Method Validation Parameters (for Bioanalysis)
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the calibration range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of nominal). |
| Accuracy and Precision | At least three levels of QC samples (low, mid, high). Intra- and inter-day precision (RSD) ≤ 15% (≤ 20% at LLOQ). Accuracy within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible. |
| Stability | Analyte stability in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. |
Data Presentation
The quantitative results from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of Validation Data for HPLC-UV Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | e.g., 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | e.g., 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD %) | ||
| - Repeatability | e.g., 0.8% | ≤ 2.0% |
| - Intermediate Precision | e.g., 1.2% | ≤ 2.0% |
| LOD (µg/mL) | e.g., 0.1 | - |
| LOQ (µg/mL) | e.g., 0.3 | - |
| Robustness | e.g., Passed | No significant impact |
Table 2: Summary of Validation Data for UPLC-MS/MS Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | e.g., 0.998 | ≥ 0.99 |
| LLOQ (ng/mL) | e.g., 1.0 | Precision ≤ 20%, Accuracy ±20% |
| Accuracy (% Bias) | e.g., -5.2% to 8.5% | ±15% (±20% at LLOQ) |
| Precision (RSD %) | ||
| - Intra-day | e.g., ≤ 6.8% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | e.g., ≤ 9.5% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | e.g., No significant effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery (%) | e.g., > 85% | Consistent and reproducible |
Visualizations
The following diagrams illustrate the logical workflow of the analytical method validation process and the comparison between the two methods.
Caption: Workflow for analytical method development and validation.
References
- 1. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C13H10O3 | CID 67584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. scispace.com [scispace.com]
- 7. ijrpp.com [ijrpp.com]
A Comparative Analysis of the Biological Activities of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid and its positional isomers. Due to a lack of direct comparative studies in the published literature, this document synthesizes available data on individual isomers and draws upon established structure-activity relationships for biphenyl and phenolic compounds to offer a qualitative comparison. The guide includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways and workflows to aid in the design of future research.
Chemical Structures of this compound and Its Key Isomers
The biological activity of a molecule is intrinsically linked to its chemical structure. The relative positions of the hydroxyl and carboxylic acid functional groups on the biphenyl scaffold can significantly influence its physicochemical properties and interactions with biological targets. Below are the structures of the primary compound and several of its positional isomers.
Table 1: Chemical Structures and Properties of this compound and Its Isomers
| Compound Name | Structure | IUPAC Name |
| This compound | 4-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | |
| 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 3-(2-Hydroxyphenyl)benzoic acid | |
| 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 3-(3-Hydroxyphenyl)benzoic acid | |
| 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 3-(4-Hydroxyphenyl)benzoic acid | |
| 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid | 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid | |
| 3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid | 3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid |
Note: The images are sourced from PubChem.
Comparative Biological Activities
Antioxidant Activity: The antioxidant potential of phenolic compounds is largely attributed to the hydrogen-donating ability of the hydroxyl group. The position of the hydroxyl group and the electronic effects of the carboxylic acid group can influence this activity. It is hypothesized that isomers with less steric hindrance around the hydroxyl group may exhibit greater radical scavenging activity.
Anti-inflammatory Activity: The anti-inflammatory effects of many biphenyl derivatives are linked to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2). The overall shape of the molecule and the positioning of the functional groups are critical for fitting into the active site of these enzymes.
Cytotoxic Activity: The cytotoxic effects of these compounds against cancer cell lines would depend on their ability to induce apoptosis or inhibit cell proliferation through various mechanisms. These mechanisms can be influenced by the molecule's ability to interact with specific cellular targets, which is dictated by its three-dimensional structure.
A study on novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives showed that some of these compounds exhibited cytotoxic activity against cancer cell lines, with one compound inducing the intrinsic apoptotic pathway.[1] Another study on hydroxylated biphenyl compounds demonstrated dose-dependent antiproliferative activity on melanoma cell lines.[2]
Table 2: Summary of Potential Biological Activities (Qualitative)
| Compound | Potential Antioxidant Activity | Potential Anti-inflammatory Activity | Potential Cytotoxic Activity |
| This compound | Moderate | Likely | Possible |
| 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | Moderate | Likely | Possible |
| 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | Moderate | Likely | Possible |
| 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | Moderate | Likely | Possible |
| 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid | Moderate | Likely | Possible |
| 3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid | Moderate | Likely | Possible |
Note: This table is a qualitative estimation based on the general properties of related compounds and requires experimental validation.
Experimental Protocols
To facilitate further research and direct comparison of these isomers, detailed protocols for standard in vitro assays are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Workflow for COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibition assay.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways
Phenolic and biphenyl compounds are known to modulate various signaling pathways involved in inflammation and cancer. While specific data for the target compounds are lacking, the following pathways are plausible targets for investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[6][7] Many natural compounds inhibit this pathway at different points.[6]
Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.[8][9][10][11] Polyphenolic compounds have been shown to modulate this pathway.[8][11][12]
General MAPK Signaling Cascade
Caption: A simplified representation of a MAPK signaling cascade.
Conclusion
This guide highlights the need for direct comparative studies to elucidate the structure-activity relationships of this compound and its isomers. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to undertake such investigations. A systematic evaluation of these compounds could reveal novel candidates with potent and selective antioxidant, anti-inflammatory, or cytotoxic properties for further drug development.
References
- 1. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxy[1,1'-biphenyl]-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for the design of various therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, including roles as urate transporter 1 (URAT1) inhibitors, anticancer agents, and antifungal compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to inform future drug discovery and development efforts.
Quantitative SAR Data Summary
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the biphenyl core. The following tables summarize the quantitative data for different series of compounds targeting various biological pathways.
Table 1: Biphenyl Carboxylic Acid Derivatives as URAT1 Inhibitors [1][2]
| Compound ID | Modification | IC50 (µM) |
| A1 | Amide derivative | 0.93 |
| B21 | 1,2,4-Oxadiazole derivative | 0.17 |
| Benzbromarone | Clinical uricosuric drug (Reference) | - |
Note: Lower IC50 values indicate higher potency.
Table 2: Biphenyl Carboxylic Acid Derivatives as Anticancer Agents against Breast Cancer Cell Lines [3]
| Compound ID | Substituent on Biphenyl Core | IC50 against MCF-7 (µM) | IC50 against MDA-MB-231 (µM) |
| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | Benzyloxy group | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen | Standard Reference | - | - |
Note: Lower IC50 values indicate higher cytotoxic activity.
Table 3: 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Inhibitors [4]
| Compound ID | Derivative Type | Cytotoxicity against HCT-116 |
| S4 | Hydrazine-1-carbothioamide derivative | Comparable to Erlotinib |
| Erlotinib | Reference EGFR inhibitor | - |
Table 4: Biphenyl-4-Carboxylic Acid Esters as Antifungal Agents [5]
| Compound | Antifungal Activity against Candida species |
| Ethyl 4-biphenyl carboxylate | MICs ranging from 512 to 1024 µg/mL |
| Decanoyl 4-biphenyl carboxylate | MIC of 512 µg/mL |
Note: MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a microorganism.
Key Structure-Activity Relationship Insights
The collected data reveals several key trends in the SAR of this compound derivatives:
-
URAT1 Inhibition: The replacement of an amide bond with a 1,2,4-oxadiazole ring, a bioisosteric modification, led to a significant increase in URAT1 inhibitory potency, as seen with compound B21 (IC50 = 0.17 µM) compared to the amide A1 (IC50 = 0.93 µM)[1][2].
-
Anticancer Activity: The introduction of a benzyloxy group to the biphenyl carboxylic acid scaffold (compound 3j) slightly enhanced the cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines when compared to the unsubstituted analog (3a)[3].
-
EGFR Inhibition: Hydrazine-1-carbothioamide derivatives of 4'-hydroxybiphenyl-4-carboxylic acid, such as compound S4, have shown promising potential as EGFR tyrosine kinase allosteric inhibitors with cytotoxicity comparable to the established drug Erlotinib[4].
-
Antifungal Activity: Esterification of the carboxylic acid group in biphenyl-4-carboxylic acid has been shown to impart antifungal activity against Candida species. The presence of either a heteroatom or bulky groups near the ester functionality appears to be important for bioactivity[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of these compounds.
URAT1 Inhibition Assay
The inhibitory activity of the biphenyl carboxylic acid derivatives against human URAT1 was assessed using HEK293 cells overexpressing the URAT1 transporter (HEK293-URAT1)[1]. The assay measures the uptake of 14C-labeled uric acid as the substrate. The reduction in uric acid uptake in the presence of the test compounds relative to a control is used to determine the inhibitory potency, typically expressed as an IC50 value[1].
In Vitro Anticancer Activity Assay
The cytotoxicity of the synthesized biphenyl carboxylic acids was evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231)[3]. The assay, likely an MTT or similar cell viability assay, measures the concentration of the compound required to inhibit cell growth by 50% (IC50). Tamoxifen was used as a standard reference compound[3].
Antifungal Susceptibility Testing
The antifungal activity of biphenyl-4-carboxylic acid ester derivatives was determined using a broth microdilution method[5]. This method involves exposing various strains of Candida albicans and Candida tropicalis to serial dilutions of the compounds to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible fungal growth[5].
Visualizing Structure-Activity Relationships and Experimental Workflows
Diagrams are provided below to illustrate key concepts and processes related to the SAR of these compounds.
Caption: SAR summary of this compound derivatives.
Caption: General experimental workflow for SAR studies.
This guide provides a snapshot of the current understanding of the structure-activity relationships for this compound derivatives. The versatility of this scaffold, coupled with a growing body of experimental data, continues to make it an attractive starting point for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 5. jocpr.com [jocpr.com]
cross-validation of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid purity by different techniques
In the development and manufacturing of pharmaceutical compounds, ensuring the purity of active pharmaceutical ingredients (APIs) is of paramount importance for safety and efficacy. This guide provides a comparative analysis of different analytical techniques for the cross-validation of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid purity, a key intermediate in the synthesis of various pharmaceuticals. By employing multiple analytical methods, a comprehensive purity profile can be established, ensuring the reliability and consistency of results.[1][2] This approach is crucial for regulatory compliance and robust quality control.
Comparative Purity Analysis
A batch of this compound was analyzed using three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Potentiometric Titration. The results are summarized in the table below, demonstrating a high degree of concordance across the methods, thereby providing strong evidence of the material's high purity.
| Analytical Technique | Purity (%) | Standard Deviation (±) | Key Advantages | Limitations |
| HPLC | 99.85 | 0.05 | High sensitivity and specificity for separating and quantifying impurities. | Requires reference standards for all potential impurities for accurate quantification. |
| DSC | 99.78 | 0.10 | Provides a measure of absolute purity based on the melting properties of the compound; does not require a reference standard of the main component.[3][4] | Only sensitive to eutectic impurities and may not detect non-eutectic or volatile impurities.[5] |
| Potentiometric Titration | 99.91 | 0.08 | A primary analytical method that provides high accuracy and precision for the assay of acidic or basic compounds. | Less specific than HPLC and may be affected by the presence of other acidic or basic impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication and verification of the results.
High-Performance Liquid Chromatography (HPLC)
The purity of this compound was determined using a reversed-phase HPLC method.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.05% v/v Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient was used, starting from 60% A and 40% B, to 10% A and 90% B over 10 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL was prepared by dissolving the compound in a 50:50 mixture of acetonitrile and water. Working solutions were prepared by appropriate dilution.
-
Purity Calculation: The area percentage of the main peak relative to the total area of all peaks was calculated.
Differential Scanning Calorimetry (DSC)
The absolute purity of the compound was determined based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[5][6]
-
Instrumentation: TA Instruments Q2000 DSC or equivalent.
-
Sample Pans: Tzero aluminum pans.
-
Sample Weight: 1-3 mg.
-
Heating Rate: 1 °C/min.
-
Temperature Range: 200°C to 250°C.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Purity Calculation: The purity was calculated using the instrument's software, which applies the van't Hoff equation to the melting endotherm. The evaluation was performed in the range of 10% to 50% of the peak melt.
Potentiometric Titration
The acidic nature of the carboxylic acid group allows for a highly accurate purity determination by potentiometric titration.
-
Instrumentation: Mettler Toledo T5 Titrator or equivalent, with a glass pH electrode.
-
Titrant: 0.1 M Sodium Hydroxide, standardized.
-
Sample Preparation: Approximately 200 mg of the compound was accurately weighed and dissolved in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).
-
Procedure: The sample solution was titrated with the standardized 0.1 M NaOH solution. The endpoint was determined from the inflection point of the titration curve.
-
Purity Calculation: The purity was calculated based on the volume of titrant consumed, the molarity of the titrant, and the molecular weight of the compound.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques.
Caption: Workflow for the cross-validation of purity analysis.
Caption: Relationship between analytical techniques and purity aspects.
References
- 1. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. tainstruments.com [tainstruments.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
Unraveling the Therapeutic Potential: 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid versus Commercial Drugs
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a perpetual endeavor. One such molecule of interest is 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative that has garnered attention for its potential biological activities. This guide provides a comparative analysis of this compound against established commercial drugs in the fields of anti-inflammatory and anticancer therapy, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
Anti-Inflammatory Potential: A Head-to-Head with NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. To contextualize the potential of this compound, we compare the known efficacy of two widely used NSAIDs, Ibuprofen and Diclofenac.
Table 1: In Vitro Efficacy of Commercial Anti-Inflammatory Drugs
| Drug | Target | IC50 Value |
| Ibuprofen | COX-1 | 13 μM[1][2] |
| COX-2 | 370 μM[2] | |
| Diclofenac | COX-1 | 4 nM (in CHO cells)[3], 0.075 μM (in human whole blood), 0.611 µM (in human articular chondrocytes) |
| COX-2 | 1.3 nM (in CHO cells)[3], 0.038 μM (in human whole blood), 0.63 µM (in human articular chondrocytes)[4] |
Note: Lower IC50 values indicate greater potency. The efficacy of these drugs can vary depending on the assay conditions and cell types used.
The following diagram illustrates the general mechanism of action of NSAIDs.
Caption: Simplified signaling pathway of NSAID action.
Anticancer Prospects: Targeting EGFR Signaling
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous anticancer agents. One of the key targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival. The commercial drug Erlotinib is a well-established EGFR inhibitor.
Although direct experimental evidence for the EGFR inhibitory activity of this compound is currently lacking, studies on structurally related hydroxylated biphenyl compounds have demonstrated promising anticancer activity, suggesting that this class of molecules may interact with cancer-related signaling pathways.[5] The table below presents the IC50 value for Erlotinib against EGFR.
Table 2: In Vitro Efficacy of a Commercial Anticancer Drug
| Drug | Target | IC50 Value |
| Erlotinib | EGFR | 2 nM (cell-free assay)[6][7] |
Note: This value represents the concentration required to inhibit the enzymatic activity of EGFR by 50% in a cell-free system.
The following diagram depicts a simplified overview of an EGFR signaling pathway and its inhibition.
Caption: Overview of EGFR signaling and therapeutic intervention.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (e.g., this compound) and control inhibitors (e.g., Ibuprofen, Diclofenac) dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay, or a fluorometric probe).
-
96-well microplate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or control inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Immediately measure the product formation kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader. For a colorimetric assay with TMPD, the absorbance is typically measured at 590 nm.[8] For a fluorometric assay, the fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Workflow Diagram:
Caption: Step-by-step workflow for the in vitro COX inhibition assay.
In Vitro EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the tyrosine kinase activity of the EGFR.
Objective: To determine the IC50 value of a test compound against EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP (adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compound (e.g., this compound) and control inhibitor (e.g., Erlotinib) dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production, or a phosphotyrosine-specific antibody for ELISA-based detection).
-
96-well or 384-well microplate
-
Microplate reader (luminescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor.
-
In a microplate, add the kinase buffer, EGFR enzyme, and the substrate.
-
Add the test compound or control inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate for a specified time at a controlled temperature (e.g., 30 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific period (e.g., 60 minutes at room temperature).
-
Stop the reaction and detect the kinase activity. If using the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Measure the signal using a microplate reader.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Workflow Diagram:
Caption: Step-by-step workflow for the in vitro EGFR kinase assay.
Conclusion and Future Directions
While this compound presents an interesting scaffold for the development of new therapeutic agents, a significant gap in the literature exists regarding its direct biological efficacy against key targets in inflammation and cancer. The data presented for the commercial drugs Ibuprofen, Diclofenac, and Erlotinib provide a solid foundation for comparison. Future research should focus on conducting in vitro and in vivo studies to determine the IC50 values of this compound against COX-1, COX-2, and EGFR. Such data will be instrumental in elucidating its therapeutic potential and guiding further drug development efforts. The experimental protocols provided herein offer a standardized approach for generating this much-needed comparative data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. promega.com [promega.com]
A Spectroscopic Comparison of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid with its common precursors: 4-hydroxybenzoic acid, 3-bromobenzoic acid, and biphenyl-4-ol. The successful synthesis and purification of the target molecule are critically dependent on monitoring the reaction progress and confirming the identity and purity of the final product. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
The following sections present a comparative analysis of the key spectroscopic features of these compounds, supported by experimental data and detailed methodologies for both the synthesis and the spectroscopic analyses.
Spectroscopic Data Comparison
The structural transformations from the precursors to the final product, this compound, are clearly reflected in their respective spectroscopic data. The formation of the biphenyl linkage and the retention of the carboxylic acid and hydroxyl functional groups can be tracked by observing characteristic changes in chemical shifts, absorption frequencies, and mass-to-charge ratios.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic CH | 6.90 - 8.20 | m |
| OH | ~10.0 (broad s) | s | |
| COOH | ~12.5 (broad s) | s | |
| 4-Hydroxybenzoic acid | H-2, H-6 | 7.79 | d |
| H-3, H-5 | 6.82 | d | |
| OH | ~10.3 (broad s) | s | |
| COOH | ~12.5 (broad s) | s | |
| 3-Bromobenzoic acid [1] | H-2 | 8.15 | t |
| H-6 | 7.95 | ddd | |
| H-4 | 7.70 | ddd | |
| H-5 | 7.35 | t | |
| COOH | 12.5 (broad) | s | |
| Biphenyl-4-ol [2] | Aromatic CH | 6.83 - 7.58 | m |
| OH | 4.83 | s |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~172 |
| Aromatic C | 115 - 160 | |
| 4-Hydroxybenzoic acid [3] | C=O | 167.61 |
| C-1 | 121.78 | |
| C-2, C-6 | 131.97 | |
| C-3, C-5 | 115.56 | |
| C-4 | 162.04 | |
| 3-Bromobenzoic acid [1] | C=O | 171.5 |
| C-1 | 132.8 | |
| C-2 | 136.0 | |
| C-3 | 122.5 | |
| C-4 | 133.0 | |
| C-5 | 130.2 | |
| C-6 | 128.8 | |
| Biphenyl-4-ol [2] | Aromatic C-O | 155.06 |
| Aromatic C | 115.67 - 140.77 |
Table 3: FTIR Spectral Data Comparison (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | O-H Stretch (Phenol) | C=O Stretch | Aromatic C=C Stretch | C-Br Stretch |
| This compound | 3300-2500 (broad) | 3600-3200 (broad) | ~1700 | 1600-1450 | - |
| 4-Hydroxybenzoic acid [4] | 3300-2500 (broad) | 3449 | 1663 | 1588 | - |
| 3-Bromobenzoic acid [5] | 3300-2500 (broad) | - | ~1700 | 1600-1450 | ~750 |
| Biphenyl-4-ol | - | 3550-3200 (broad) | - | 1600-1450 | - |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values (EI+) |
| This compound | C₁₃H₁₀O₃ | 214.22[6] | 214 (M+), 197, 169, 141[7] |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12[8] | 138 (M+), 121, 93[4] |
| 3-Bromobenzoic acid [9] | C₇H₅BrO₂ | 201.02 | 202/200 (M+), 185/183, 157/155, 76 |
| Biphenyl-4-ol [10] | C₁₂H₁₀O | 170.21 | 170 (M+), 141, 115 |
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling reaction between 3-bromo-4-hydroxybenzoic acid and phenylboronic acid.
Materials:
-
3-bromo-4-hydroxybenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Toluene
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine 3-bromo-4-hydroxybenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with HCl to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans may be required compared to ¹H NMR.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5][11] Apply pressure to ensure good contact.[5][11]
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[11] Press the mixture into a thin, transparent pellet using a hydraulic press.[11]
-
Instrumentation: An FTIR spectrometer equipped with either an ATR accessory or a sample holder for KBr pellets.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
For EI, a standard electron energy of 70 eV is typically used.
-
Visualizing the Process
Synthetic Pathway
The synthesis of this compound is effectively achieved through a Suzuki coupling reaction, a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds.
Caption: Synthetic route to this compound.
Experimental Workflow
The comparative analysis involves a systematic workflow, from sample preparation to data acquisition and interpretation.
Caption: Workflow for spectroscopic comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C13H10O3 | CID 67584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mzCloud – 4 Hydroxybenzoic acid [mzcloud.org]
- 9. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. drawellanalytical.com [drawellanalytical.com]
assessing the enantiomeric purity of chiral biphenyl carboxylic acids
A Comprehensive Guide to Assessing the Enantiomeric Purity of Chiral Biphenyl Carboxylic Acids
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules is paramount. This is particularly true for chiral biphenyl carboxylic acids, a structural motif present in various pharmaceuticals and functional materials. The spatial arrangement of the two phenyl rings, known as atropisomerism, gives rise to enantiomers that can exhibit distinct biological activities and physical properties. Therefore, robust analytical methods are essential to quantify the enantiomeric excess (ee) and ensure the desired stereochemical integrity of these compounds.
This guide provides an objective comparison of the three primary analytical techniques for : Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). We will delve into the principles of each method, present supporting experimental data in comparative tables, provide detailed experimental protocols, and illustrate the workflows using diagrams.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the nature of the sample, the required accuracy and sensitivity, analysis time, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Similar to HPLC, but uses supercritical CO2 as the primary mobile phase, often with a co-solvent. | Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, resulting in distinct chemical shifts in the NMR spectrum. |
| Advantages | High resolution and accuracy, well-established technique, wide variety of commercially available chiral columns.[1] | Faster analysis times, lower organic solvent consumption (greener method), suitable for high-throughput screening.[2][3][4] | Rapid analysis, no need for a chiral stationary phase, provides structural information, small sample requirement.[5][6][7] |
| Disadvantages | Longer analysis times compared to SFC, higher consumption of organic solvents. | Requires specialized instrumentation, method development can be complex. | Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires a suitable chiral solvating agent. |
| Typical Analytes | Wide range of chiral compounds, including polar and non-polar molecules. | Particularly well-suited for non-polar and moderately polar compounds. | Soluble compounds that can form diastereomeric complexes with the CSA. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the enantioseparation of atropisomeric biphenyls.[8]
Quantitative Data for Chiral HPLC of Atropisomeric Biphenyls
The following table summarizes the chromatographic data for the enantioseparation of a representative chiral biphenyl dicarboxylic acid on different polysaccharide-based CSPs.
| Analyte | Chiral Stationary Phase | Mobile Phase | k'1 | k'2 | α | Rs |
| 2,2'-Dimethyl-[1,1'-biphenyl]-6,6'-dicarboxylic acid | Lux Cellulose-2 | n-Hexane/2-Propanol (90/10, v/v) | 1.85 | 2.23 | 1.21 | 2.50 |
| 2,2'-Dimethyl-[1,1'-biphenyl]-6,6'-dicarboxylic acid | Chiralcel OD-H | n-Hexane/2-Propanol (90/10, v/v) | 1.55 | 1.78 | 1.15 | 1.80 |
| 2,2'-Dimethyl-[1,1'-biphenyl]-6,6'-dicarboxylic acid | Lux Cellulose-1 | n-Hexane/2-Propanol (90/10, v/v) | 2.10 | 2.48 | 1.18 | 2.15 |
Data extracted from a study on the HPLC enantioseparation of atropisomeric biphenyls.[8] k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. α is the separation factor (k'2/k'1), and Rs is the resolution factor.
Experimental Protocol: Chiral HPLC
This protocol provides a general procedure for the chiral HPLC analysis of a biphenyl carboxylic acid.
-
Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/2-Propanol (90/10, v/v) with 0.1% Trifluoroacetic acid (TFA). The addition of an acidic modifier like TFA is often necessary to improve the peak shape of acidic analytes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the biphenyl carboxylic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC Analysis.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[2][3][4] This technique utilizes supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity, leading to improved chromatographic efficiency.
Quantitative Data for Chiral SFC of Acidic Compounds
While specific data for biphenyl carboxylic acids is less readily available in a comparative format, the following table provides typical performance metrics for the SFC separation of acidic compounds on anion-exchange CSPs.
| Analyte | Chiral Stationary Phase | Modifier in CO2 | Analysis Time (min) |
| N-Benzoyl-DL-alanine | CHIRALPAK QN-AX | 20% Methanol with 0.5% TFA | < 5 |
| Ibuprofen | CHIRALPAK QD-AX | 15% Methanol with 0.5% TFA | < 4 |
| Ketoprofen | CHIRALPAK QN-AX | 25% Methanol with 0.5% TFA | < 6 |
Data generalized from application notes on chiral SFC of acidic compounds.
Experimental Protocol: Chiral SFC
This protocol outlines a general procedure for the chiral SFC analysis of a biphenyl carboxylic acid.
-
Column: CHIRALPAK AD-3 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 and Methanol (gradient or isocratic). A common starting point is an isocratic elution with 20% Methanol.
-
Additive: 0.1% Trifluoroacetic acid (TFA) in the methanol co-solvent.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol or a mixture of methanol and a stronger solvent like dichloromethane.
-
Injection Volume: 5 µL.
Chiral SFC Workflow
Caption: Workflow for Chiral SFC Analysis.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. The principle lies in the addition of a chiral solvating agent (CSA) to the sample, which forms transient diastereomeric complexes with the enantiomers. These diastereomers have different chemical environments, leading to separate signals in the NMR spectrum, most commonly the ¹H NMR spectrum. The difference in chemical shift between the signals of the two enantiomers is denoted as ΔΔδ.
Quantitative Data for NMR with Chiral Solvating Agents
The following table presents the chemical shift non-equivalence (ΔΔδ) observed for the α-proton of mandelic acid (a common model for carboxylic acids) with different types of chiral solvating agents.
| Chiral Solvating Agent (CSA) | Analyte | Solvent | ΔΔδ (ppm) |
| (S)-Aziridinyl diphenylmethanol | Mandelic Acid | CDCl3 | 0.194 |
| (R)-BINOL-amino alcohol | Mandelic Acid | CDCl3 | up to 0.641 |
| (S,S)-1,2-Diphenylethylenediamine-derived bisimidazoline | Mandelic Acid | CDCl3 | > 0.1 |
Data compiled from studies on various chiral solvating agents for carboxylic acids.[7]
Experimental Protocol: NMR with a Chiral Solvating Agent
This protocol describes a general procedure for determining the enantiomeric excess of a biphenyl carboxylic acid using an NMR CSA.
-
NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Solvent: Deuterated chloroform (CDCl3) is commonly used.
-
Chiral Solvating Agent (CSA): Choose a suitable CSA, for example, a commercially available BINOL-based derivative.
-
Sample Preparation:
-
Accurately weigh the biphenyl carboxylic acid sample (e.g., 5-10 mg) and dissolve it in approximately 0.6 mL of CDCl3 in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a specific molar equivalent of the CSA (often 1 to 2 equivalents) to the NMR tube.
-
Gently mix the sample.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a well-resolved proton signal of the biphenyl carboxylic acid that shows splitting into two distinct peaks in the presence of the CSA.
-
Integrate the areas of these two peaks.
-
Calculate the enantiomeric excess using the formula: % ee = [|Integral1 - Integral2| / (Integral1 + Integral2)] x 100.
-
NMR with CSA Workflow
Caption: Workflow for NMR Analysis with a CSA.
Conclusion
The assessment of enantiomeric purity is a critical aspect of the research, development, and quality control of chiral biphenyl carboxylic acids. Chiral HPLC, Chiral SFC, and NMR with Chiral Solvating Agents each offer distinct advantages and are suited for different analytical needs.
-
Chiral HPLC remains the gold standard for high-resolution separation and accurate quantification, with a vast library of available chiral stationary phases.
-
Chiral SFC provides a faster, greener alternative, making it ideal for high-throughput screening and preparative separations.
-
NMR with CSAs is a rapid and convenient method for direct determination of enantiomeric excess in solution, requiring minimal sample preparation.
The choice of the optimal method will depend on the specific requirements of the analysis. For routine quality control where high accuracy is paramount, a validated chiral HPLC method is often preferred. In a discovery setting where rapid screening of multiple samples is necessary, chiral SFC or NMR with CSAs may be more appropriate. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most suitable method for their work with chiral biphenyl carboxylic acids.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fagg.be [fagg.be]
- 5. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
A Comparative Performance Analysis of Cannabinoid Receptor 1 (CB1) Antagonists: Benchmarking for Novel Compound Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of established Cannabinoid Receptor 1 (CB1) antagonists, including AM251, SR141716A (Rimonabant), and JD-5037. While direct experimental data for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid in CB1 receptor assays is not publicly available, this document serves as a benchmark for researchers investigating its potential activity or that of similar novel chemical entities. The following sections detail the binding affinities and functional characteristics of these reference compounds, supported by established experimental protocols.
Comparative Efficacy of Reference CB1 Receptor Antagonists
The primary measure of a ligand's potency at a given receptor is its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity. The data presented below has been compiled from various in vitro studies.
| Compound | Receptor Target | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] | Notes |
| AM251 | CB1 | 7.5[1][2] | 8[3][4][5] | Inverse agonist, structurally similar to Rimonabant.[1] Displays ~306-fold selectivity over CB2 receptors.[3][4] |
| SR141716A (Rimonabant) | CB1 | 1.98[6] | - | The first selective CB1 receptor antagonist to be well-characterized.[7][8] |
| JD-5037 | CB1 | 0.35[9][10][11] | 1.5[7][10] | Peripherally restricted inverse agonist with >700-fold selectivity over CB2 receptors.[9][10][11] |
Note: Binding affinities can vary between studies due to differences in experimental conditions such as radioligand used, tissue/cell preparation, and assay buffer composition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to characterize CB1 receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of a test compound at the CB1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the CB1 receptor (e.g., rat brain membranes or CHO cells transfected with human CB1).
-
Radioligand: Typically [³H]CP-55,940, a high-affinity CB1 agonist.
-
Test Compound: this compound or other non-radiolabeled ligands.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[9]
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of the test compound.[9]
-
Equilibrium: Incubate the mixture at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[1][9]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters to separate bound from unbound radioligand.[1][9]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[1][9]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of specific binding against the log concentration of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
[³⁵S]GTPγS Binding Assay
This functional assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.
Objective: To characterize the functional activity of a test compound at the CB1 receptor.
Principle: Agonist binding to a G-protein coupled receptor (GPCR) like CB1 facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation. Antagonists block agonist-induced stimulation, while inverse agonists inhibit basal G-protein activity.
Materials:
-
CB1 Receptor Membranes
-
[³⁵S]GTPγS
-
GDP
-
Test Compound
-
CB1 Agonist (e.g., CP-55,940)
-
Assay Buffer: Typically 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.
Procedure:
-
Pre-incubation: Incubate the membranes with the test compound (for antagonist/inverse agonist testing) or buffer.
-
Reaction Initiation: Add GDP, [³⁵S]GTPγS, and a CB1 agonist (for antagonist testing).
-
Incubation: Allow the reaction to proceed at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Agonist activity is measured as an increase in [³⁵S]GTPγS binding. Antagonist activity is determined by the ability of the test compound to block agonist-stimulated binding. Inverse agonist activity is observed as a decrease in basal [³⁵S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the functional consequence of CB1 receptor activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Objective: To determine the effect of a test compound on adenylyl cyclase activity via the CB1 receptor.
Principle: Intracellular cAMP levels are first elevated using forskolin, a direct activator of adenylyl cyclase. The ability of a CB1 agonist to reduce this forskolin-stimulated cAMP accumulation is then measured. Antagonists block the effect of the agonist, while inverse agonists can further reduce basal cAMP levels.
Materials:
-
Cells expressing CB1 receptors (e.g., CHO-K1 or HEK293 cells)
-
Forskolin
-
Test Compound
-
CB1 Agonist (e.g., CP-55,940)
-
cAMP Assay Kit (e.g., LANCE, HTRF, or AlphaScreen)
Procedure:
-
Cell Seeding: Plate the cells in a suitable microplate.
-
Compound Addition: Add the test compound (for antagonist/inverse agonist evaluation) or buffer.
-
Stimulation: Add a CB1 agonist (for antagonist testing) followed by forskolin to stimulate adenylyl cyclase.[3]
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Agonist activity is seen as a decrease in forskolin-stimulated cAMP levels. Antagonist activity is measured by the reversal of the agonist-induced decrease.
Visualizing the Molecular and Experimental Frameworks
To further elucidate the processes described, the following diagrams illustrate the CB1 receptor signaling pathway and the workflows of the key assays.
Caption: CB1 receptor signaling pathway and the inhibitory effect of antagonists/inverse agonists.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Comparative workflow of GTPγS and cAMP functional assays.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
literature review comparing the properties of various hydroxylated biphenyl carboxylic acids
A Comprehensive Review of Hydroxylated Biphenyl Carboxylic Acids: Properties and Biological Activities
Hydroxylated biphenyl carboxylic acids represent a class of organic compounds of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Their structural motif, featuring a biphenyl scaffold substituted with both hydroxyl and carboxylic acid functional groups, imparts a unique combination of physicochemical and biological properties. These compounds and their derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antioxidant agents. This guide provides a comparative literature review of various hydroxylated biphenyl carboxylic acids, presenting experimental data on their biological activities and detailing the methodologies used for their evaluation.
Physicochemical Properties
Biological Activities
The biological activities of hydroxylated biphenyl carboxylic acids are diverse, with significant research focused on their potential as anticancer, anti-inflammatory, and antioxidant agents. The specific activity is highly dependent on the substitution pattern of the biphenyl rings.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of hydroxylated biphenyl carboxylic acids and their derivatives. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives against Breast Cancer Cell Lines. [4]
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 3a | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j (benzyloxy derivative) | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen (Standard) | - | - |
Table 2: Antiproliferative Activity of Hydroxylated Biphenyl Compounds against Malignant Melanoma Cells. [5]
| Compound | Melanoma Cell Line IC₅₀ (µM) |
| 11 | 1.7 ± 0.5 |
| 12 | 2.0 ± 0.7 |
Anti-inflammatory Activity
The anti-inflammatory properties of compounds structurally related to hydroxylated biphenyl carboxylic acids have been evaluated, often showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] For instance, certain beta-hydroxy-beta-arylpropanoic acids, which share structural similarities, have demonstrated significant anti-inflammatory activity in animal models.[6][7]
Antioxidant Activity
Hydroxylated biphenyls, in general, are recognized for their antioxidant potential, which is attributed to the hydrogen-donating ability of their phenolic hydroxyl groups.[8][9] The antioxidant capacity is influenced by the number and position of these hydroxyl groups.[8][9] Studies on natural phenols and their synthetic biphenyl derivatives have shown that these compounds can effectively scavenge free radicals.[8][9][10]
Experimental Protocols
Synthesis of Biphenyl Carboxylic Acid Derivatives
A common method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[4]
General Procedure:
-
A mixture of a substituted boronic acid, 1-(4-bromophenyl) cyclopropane-1-carboxylic acid, Tetrakis(triphenylphosphine)palladium(0) as a catalyst, and a base (e.g., an alkaline medium) is prepared.[4]
-
The reaction mixture is stirred, typically under an inert atmosphere, at an elevated temperature until the reaction is complete (monitored by techniques like TLC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired biphenyl carboxylic acid derivative.[4]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11]
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (hydroxylated biphenyl carboxylic acids) for a specified period (e.g., 24 or 72 hours). A vehicle control is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Anti-inflammatory Activity Evaluation (Carrageenan-induced Paw Edema Test)
This is a standard in vivo model to screen for acute anti-inflammatory activity.[12]
Procedure:
-
Animal Model: Typically, rats or mice are used for this assay.
-
Compound Administration: The test compounds are administered to the animals, usually orally, at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen).
-
Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.
Procedure:
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH radical in a suitable solvent (e.g., methanol).
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period.
-
Absorbance Measurement: The absorbance of the solution is measured at a characteristic wavelength for the DPPH radical. A decrease in absorbance indicates the scavenging of the DPPH radical by the test compound.
-
Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of hydroxylated biphenyl carboxylic acids.
Caption: Simplified signaling pathway for apoptosis induction by hydroxylated biphenyl carboxylic acids in cancer cells.
References
- 1. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of hydroxylated polychlorinated biphenyls aid in predicting their interactions with rat sulfotransferase 1A1 (rSULT1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of hydroxylated polychlorinated biphenyls aid in predicting their interactions with rat sulfotransferase 1A1 (rSULT1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking studies and anti-inflammatory activity of beta-hydroxy-beta-arylpropanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is crucial for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
Hazard Profile and Safety Information
Before handling this compound for disposal, it is essential to be aware of its associated hazards. While specific data for this exact compound is limited, information from structurally similar compounds indicates that it should be handled with care. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[7][8] All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust.[7][8]
Summary of Hazard Information (Based on Similar Compounds):
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][7] | P264: Wash skin thoroughly after handling.[1][7] P280: Wear protective gloves.[1][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][7] | P280: Wear eye protection/face protection.[1][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1][7] | P261: Avoid breathing dust.[1][7] P271: Use only outdoors or in a well-ventilated area.[1][7] |
| Aquatic Hazard (Long-term) | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.
1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste. This can be achieved by carefully calculating the required amounts of this compound and avoiding the preparation of excess solutions.[8][9]
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[8][10]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[7][11]
-
Collect solid waste, such as the pure compound and contaminated consumables (e.g., weigh boats, gloves, wipes), separately from liquid waste.[8]
-
If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated or non-halogenated solvents).[12]
3. Waste Container and Labeling:
-
Use a designated, appropriate, and chemically compatible container for collecting the waste.[9][12] The container must have a secure, tight-fitting lid and be in good condition.[10][12]
-
All waste containers must be clearly and accurately labeled as soon as waste is added.[9][10] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
The specific hazards (e.g., "Irritant", "Toxic to aquatic life").[10]
-
The accumulation start date (the date the first drop of waste is added).[8]
-
The name of the principal investigator and the laboratory location.[8]
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9][10] This area must be at or near the point of waste generation.[9][12]
-
The SAA should utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[8][12]
-
Keep the waste container closed at all times, except when adding waste.[5][9][10][12]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[9][12]
5. Arranging for Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (typically one year for partially filled containers, though institutional policies may vary), arrange for its collection.[9][10]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[9]
-
Ensure all necessary paperwork is completed for the waste manifest.
6. Empty Container Disposal:
-
A container that has held this compound must be managed as hazardous waste unless it is properly decontaminated.[5]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[5][12] The rinsate must be collected and disposed of as hazardous waste.[12]
-
After proper decontamination, deface or remove all hazardous labels before disposing of the container as regular trash.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. fishersci.com [fishersci.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. Adherence to these procedural steps is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its potential dangers before handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]
Hazard Statement Summary:
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Irrit. 2 | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irrit. 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| STOT SE 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
PPE Requirements:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are required.[4] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][6] Always check the glove manufacturer's chemical resistance guide. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A full-length, buttoned laboratory coat must be worn to protect skin and clothing. |
| Respiratory | Respirator | For handling fine powders or when adequate ventilation is not available, a NIOSH-approved N95 or P100 respirator is recommended to prevent inhalation of dust particles.[7][8] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
Experimental Workflow for Handling this compound:
Caption: Safe handling workflow for this compound.
Detailed Methodologies:
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE as outlined in the table above.
-
Locate the chemical spill kit and verify its contents are complete.
-
-
Handling:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation risk.[9][10]
-
When weighing, use a draft shield or weigh the material in a glove box to prevent the fine powder from becoming airborne.
-
Handle the solid with care to avoid generating dust. Use spatulas and other appropriate tools.
-
Keep the container tightly closed when not in use.
-
-
Decontamination:
-
After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Place any disposable materials used during the process into the designated chemical waste container.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Emergency Response Protocols:
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][10] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated waste container. Decontaminate the spill area. |
| Major Spill | Evacuate the immediate area and alert others. Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
Proper disposal of this compound and contaminated materials is required to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
All solid waste, including contaminated gloves, wipes, and absorbent materials, must be collected in a clearly labeled, sealed, and chemically compatible waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantities of the waste components and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.
-
By adhering to these safety protocols, researchers and laboratory personnel can handle this compound with a high degree of safety and confidence. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this chemical before beginning any work.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 3. chemkleancorp.com [chemkleancorp.com]
- 4. acs.org [acs.org]
- 5. seton.co.uk [seton.co.uk]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. milansafety.com [milansafety.com]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 10. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
